N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea
Descripción
The exact mass of the compound N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-(2-chloroethyl)-3-(4-cyanophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-5-6-13-10(15)14-9-3-1-8(7-12)2-4-9/h1-4H,5-6H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHSQTUNXMNMTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291827 | |
| Record name | N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13908-43-5, 162478-62-8 | |
| Record name | NSC78514 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea: Chemical Properties, Mechanisms, and Applications in Oncology
As drug development pivots toward highly selective targeted therapies, the limitations of classical, indiscriminate DNA-alkylating agents have become increasingly apparent. N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea (CAS: 13908-43-5) represents a paradigm shift in this domain. Belonging to the class of N-aryl-N'-(2-chloroethyl)ureas (CEUs), this compound functions as a "soft" protein-alkylating agent. Rather than targeting DNA, it selectively disrupts microtubule dynamics by covalently modifying β-tubulin[1].
This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, mechanism of action, and the laboratory protocols required for its synthesis and validation.
Physicochemical Profile & Structural Biology
Understanding the baseline properties of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea is critical for formulation and assay design. The molecule is defined by two distinct functional halves: the auxophore (the 4-cyanophenyl group) which drives non-covalent target recognition, and the pharmacophore (the 2-chloroethylurea moiety) which executes the covalent modification.
Quantitative Chemical Properties
| Property | Value / Description |
| Chemical Name | 1-(2-chloroethyl)-3-(4-cyanophenyl)urea |
| CAS Registry Number | 13908-43-5[2] |
| Molecular Formula | C₁₀H₁₀ClN₃O[3] |
| Molecular Weight | 223.66 g/mol [3] |
| Target Protein | β-tubulin (Colchicine-Binding Site)[4] |
| Mechanism Class | Antimitotic / Selective Protein Alkylator[1] |
| Topological Polar Surface Area | 76.4 Ų[3] |
| Rotatable Bonds | 4[3] |
Mechanism of Action: Proximity-Driven Soft Alkylation
The ingenuity of CEUs lies in their decoupled binding and reactivity phases. Classical nitrogen mustards are highly electrophilic and indiscriminately attack nucleophilic sites on DNA, causing severe systemic toxicity. In contrast, the 2-chloroethyl group in this compound is relatively unreactive in aqueous physiological conditions.
The Causality of Binding:
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Anchoring: The 4-cyanophenyl auxophore binds non-covalently to the hydrophobic pocket of the colchicine-binding site (C-BS) located at the interface of α- and β-tubulin[4].
-
Proximity-Driven Activation: This initial binding stabilizes the CEU-tubulin complex, perfectly positioning the electrophilic 2-chloroethylurea pharmacophore adjacent to Glutamate 198 (Glu-β198) [4].
-
Covalent Acylation: The specific microenvironment of the C-BS lowers the activation energy, facilitating a nucleophilic attack by the carboxylate of Glu-β198 on the chloroethyl moiety.
-
Catastrophic Disruption: This irreversible acylation triggers a conformational shift in β-tubulin, preventing microtubule polymerization. The cell subsequently undergoes prolonged G2/M phase arrest, culminating in anoikis or apoptosis[5].
Caption: Mechanism of Action: Proximity-driven tubulin alkylation leading to cell cycle arrest.
Synthetic Methodology
The synthesis of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea relies on the nucleophilic addition of a primary amine to an isocyanate. The protocol below is designed as a self-validating system: temperature control and order of addition are strictly maintained to prevent the premature cyclization of the chloroethylamine into an unreactive aziridine intermediate[6].
Step-by-Step Synthesis Protocol
Reagents Required:
-
4-Cyanophenyl isocyanate (1.0 eq)
-
2-Chloroethylamine hydrochloride (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Workflow:
-
Amine Liberation: Suspend 2-chloroethylamine hydrochloride in anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.
-
Base Addition: Add Et₃N dropwise to the suspension. Causality: The base neutralizes the hydrochloride salt, liberating the free nucleophilic amine. Performing this at 0 °C suppresses exothermic degradation and prevents the premature intramolecular cyclization of the chloroethylamine.
-
Isocyanate Coupling: Dissolve 4-cyanophenyl isocyanate in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours. Monitor the disappearance of the isocyanate via TLC (Thin Layer Chromatography).
-
Aqueous Work-up: Quench the reaction with distilled water. Extract the organic layer, wash sequentially with 0.1 M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid via recrystallization (e.g., from ethanol/water) to yield the pure N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea.
Caption: Step-by-step synthetic workflow for N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea.
Experimental Validation: The EBI Cross-Linking Assay
To empirically validate that the synthesized CEU successfully engages the colchicine-binding site, researchers utilize the N,N'-ethylene-bis(iodoacetamide) (EBI) cross-linking assay[7]. This protocol provides definitive proof of target engagement.
Protocol Rationale & Steps:
-
Cell Treatment: Incubate target cancer cell lines (e.g., MCF-7 or HT-29) with the synthesized CEU (typically 10-50 µM) for 2 hours.
-
EBI Introduction: Add EBI to the culture medium. Causality: In untreated cells, EBI covalently cross-links Cys239 and Cys354 within the β-tubulin C-BS. This cross-linked β-tubulin migrates faster on an SDS-PAGE gel, appearing as a distinct lower band.
-
Western Blotting: Lyse the cells, resolve the proteins via SDS-PAGE, and probe with anti-β-tubulin antibodies.
-
Data Interpretation: If the CEU has successfully anchored into the C-BS and acylated Glu-β198, it sterically blocks EBI from accessing Cys239/Cys354. Consequently, the faster-migrating cross-linked band will be absent in the CEU-treated lanes. This binary readout acts as a self-validating confirmation of the drug's precise mechanism of action.
References
-
PubMed. "Mechanism of action of N-phenyl-N'-(2-chloroethyl)ureas in the colchicine-binding site at the interface between alpha- and beta-tubulin". Bioorganic & Medicinal Chemistry. [Link]
-
PubMed. "N-Phenyl-N′-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: role of ω-hydroxyl group in the covalent binding to β-tubulin". Bioorganic & Medicinal Chemistry. [Link]
-
Corpus UL. "Person: Lacroix, Jacques M. - EBI Cross-linking and CEU Mechanisms". Université Laval. [Link]
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Mechanism of Action of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea: A Dual-Targeting Soft Alkylating Agent
Executive Summary
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea (CAS 13908-43-5) belongs to the N-phenyl-N'-(2-chloroethyl)urea (CEU) family of antineoplastic agents. Unlike classical nitrogen mustards or nitrosoureas that indiscriminately cross-link DNA, CEUs are designated as "soft" alkylating agents. They selectively target nucleophilic amino acid residues within specific protein microenvironments[1]. This whitepaper dissects the unique pharmacophore dynamics of the 4-cyanophenyl derivative, detailing its dual-targeting mechanism: the highly unusual acylation of β-tubulin at Glutamate 198 (Glu198) and the abrogation of Thioredoxin-1 (Trx-1) nuclear translocation.
Pharmacophore Dynamics & Chemical Activation
The structural brilliance of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea lies in its prodrug-like nature. The molecule is relatively stable in circulation but undergoes a critical, pH-dependent intramolecular cyclization within the intracellular environment.
The Oxazoline Intermediate
The N-(2-chloroethyl)urea moiety acts as an electrophilic warhead precursor. Under physiological conditions, the urea oxygen (or nitrogen) attacks the chloroethyl carbon, displacing the chloride ion. This cyclization generates a highly reactive 4,5-dihydrooxazol-2-amine (oxazoline/oxazolidine) intermediate [2][3].
The 4-Cyano Effect: The inclusion of a cyano group at the para position (4-cyanophenyl) introduces a strong electron-withdrawing group (EWG) to the aromatic ring. Expert analysis of CEU structure-activity relationships (SAR) demonstrates that increasing the electrophilic character of the molecule via EWGs significantly accelerates the kinetics of the oxazoline intermediate formation. This heightened electrophilicity enhances potent antiproliferative activity and drives the equilibrium favorably toward β-tubulin alkylation, occasionally at the expense of Trx-1 selectivity[4].
Figure 1: Dual-target mechanism of CEU via reactive oxazoline intermediate formation.
Primary Mechanism: β-Tubulin Alkylation & Cytoskeletal Collapse
The primary cytotoxic driver for highly electrophilic CEUs is the disruption of microtubule dynamics.
The Colchicine-Binding Site (C-BS) and Glu198 Acylation
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea docks into the colchicine-binding site (C-BS) located at the interface between α- and β-tubulin. Once anchored, the reactive oxazoline intermediate executes a covalent attack. Remarkably, instead of targeting common nucleophiles like cysteine or lysine, CEUs covalently acylate Glutamate 198 (Glu198) on β-tubulin[5][6].
Expert Insight: The acylation of a carboxylate side chain (Glu198) by a xenobiotic is an exceedingly rare pharmacological event in living cells[5]. This indicates that the C-BS microenvironment specifically lowers the pKa of Glu198 or stabilizes the transition state of the oxazoline intermediate, allowing this atypical nucleophilic attack to occur.
Downstream Cellular Consequences
-
Microtubule Depolymerization: The covalent modification of Glu198 acts as a structural wedge, preventing the proper dimerization of α/β-tubulin and halting microtubule self-assembly[3][6].
-
Lys40 Hypoacetylation: Acylation of Glu198 correlates directly with a secondary decrease in the acetylation of Lysine 40 (Lys40) on α-tubulin—a hallmark biochemical indicator of microtubule instability[5].
-
Cell Cycle Arrest: The catastrophic failure of the mitotic spindle triggers the spindle assembly checkpoint (SAC), irreversibly arresting the cell in the G2/M phase and inducing anoikis (detachment-induced apoptosis)[6].
Secondary Mechanism: Thioredoxin-1 (Trx-1) Modulation
While the 4-cyano substitution heavily favors tubulin binding, CEUs inherently possess the capacity to act as redox modulators by targeting Thioredoxin-1 (Trx-1)[7].
Unlike classical strong thioalkylating agents (e.g., N-ethylmaleimide) that attack the active-site cysteines of Trx-1, CEUs bind to non-cysteinyl residues[1]. This unique covalent binding only slightly diminishes the disulfide-reducing catalytic activity of Trx-1. However, it profoundly abrogates the nuclear translocation of Trx-1 [1][4]. By trapping Trx-1 in the cytosol, the compound prevents the activation of critical nuclear transcription factors, leading to a secondary block in the G0/G1 phase of the cell cycle and sensitizing the tumor cell to oxidative stress[4].
Quantitative Data Summary
The dual-targeting nature of CEUs results in distinct biochemical and phenotypic profiles depending on the dominant target engagement.
| Pharmacodynamic Target | Binding Location | Covalent Modification | Primary Cellular Consequence | Cell Cycle Impact |
| β-Tubulin | Colchicine-Binding Site (C-BS) | Acylation of Glu198 | Microtubule depolymerization, Lys40 hypoacetylation | G2/M Phase Arrest |
| Thioredoxin-1 (Trx-1) | Non-cysteinyl allosteric site | Alkylation of Trx-1 | Inhibition of nuclear translocation, redox imbalance | G0/G1 Phase Arrest |
Self-Validating Experimental Protocols
To ensure scientific integrity, the mechanisms described above must be validated using rigorous, causality-driven experimental designs.
Protocol 1: LC-MS/MS Validation of Glu198 Acylation
Causality Check: Standard binding assays cannot differentiate between competitive inhibition and covalent alkylation. Mass spectrometry is required to prove the irreversible acylation of Glu198.
-
In Vitro Incubation: Incubate 10 µM purified bovine brain tubulin with 50 µM N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea in PIPES buffer (pH 6.8) for 2 hours at 37°C.
-
Proteolytic Cleavage: Denature the protein, reduce/alkylate standard cysteines (using iodoacetamide to prevent disulfide scrambling), and digest overnight with sequencing-grade Trypsin.
-
LC-MS/MS Analysis: Subject the peptide fragments to liquid chromatography-tandem mass spectrometry.
-
Expert Step: Utilize precursor ion scanning for the specific mass of the fragmented CEU moiety. This filters out the massive background of unmodified tubulin peptides, ensuring a high signal-to-noise ratio.
-
-
Data Interpretation: Identify the mass shift corresponding to the CEU adduct specifically localized to the peptide fragment containing β-tubulin Glu198.
Figure 2: LC-MS/MS workflow for validating β-tubulin Glu198 acylation by CEUs.
Protocol 2: Trx-1 Subcellular Fractionation Assay
Causality Check: Why perform subcellular fractionation instead of whole-cell lysate Western blotting? CEUs do not degrade Trx-1; they block its spatial movement. A whole-cell lysate would show unchanged total Trx-1 levels, yielding a false-negative result. Fractionation is mandatory to reveal drug-induced depletion in the nucleus.
-
Cell Treatment: Treat MDA-MB-231 breast cancer cells with the compound (10-50 µM) for 24 hours.
-
Subcellular Fractionation: Lyse cells using a hypotonic buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2) containing NP-40 to disrupt the plasma membrane while leaving nuclear envelopes intact. Centrifuge to separate the cytosolic supernatant from the nuclear pellet.
-
Nuclear Extraction: Resuspend the nuclear pellet in a high-salt RIPA buffer to extract nuclear proteins.
-
Immunoblotting: Run both fractions on SDS-PAGE. Probe with anti-Trx-1 antibodies. Use Lamin B1 as a nuclear loading control and GAPDH as a cytosolic control to validate fraction purity and demonstrate the absence of Trx-1 in the nuclear compartment.
References
- Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. PubMed (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPmvlwCe_u_n9Z7xFJQSAeHEhrb5q4JNy1L4mD4ktbovoYxHGkEDW_1FNCzv1EVpbQlBvE70EoTeeF_XG-T9tm4buF9SBqMdM5s0r7Z-c7myTM7qHWYSfy4uD4-nEdZE8Fb2E=]
- Selective alkylation of beta(II)-tubulin and thioredoxin-1 by structurally related subsets of aryl chloroethylureas leading to either anti-microtubules or redox modulating agents. PubMed (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZLWfh7V_dXWXjlbo92C6hZ2DtFRHLk2tMSkXpgnuakUU1mVic9_YFVEFlZD6GfMRfyuZaH6shTqPfxYlCAdARNDUk86Vv0UbG1doSYoTdPZShWaoNYdCTclh5cpfPG5sx44o=]
- Quantification of the FACS analyses for compounds 1f, 2f, and 3e. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfub5NKk7VdUT8UJDJHFoVjo3JLdRgMYLpvDlJWw8a9dN1QrCRMVNg4kZ9Yn2MFQ5Jmg91CjULL0C9259xEhwTNCXu7nZ1jmq1MikjAJwHiRljb-3pqKTcwo5FDMEOHAQZwtQ0IxBqp2EVf8GvcqbeuAEkVaViW0nnvrsR8YYj-pVayR04rgdVjHrXo7i6W61dXoFG9pNEl1jWHSF9KjfYBWUD8wZHSZwZ]
- Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Canadian Science Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF00jG-2HCDxERwLxfjKC40ukYvUgszTlTSrVaSKfcJX6MjhVfdrPd9eL_cWzXkOuD_DxnBoDEiLGvwQUhVlBiYWwOTGqo0FZAQEQYkm7oAXvPfIfrAA7D-GsqtBzlYLo1rBgf5vM3og==]
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N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea: Structure-Activity Relationship and Mechanistic Profiling of a Soft Alkylating Agent
Executive Summary
The development of targeted chemotherapeutics requires a delicate balance between potent cytotoxicity and high target selectivity. N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea (CAS 13908-43-5)[1] represents a highly specialized class of compounds known as aryl chloroethyl ureas (CEUs). Unlike traditional nitrogen mustards that act as "hard" alkylating agents to indiscriminately cross-link DNA, CEUs are "soft" alkylating agents[2]. They selectively target specific nucleophilic amino acid residues—primarily on β-tubulin and thioredoxin-1 (TRX1)—to disrupt cytoskeletal dynamics and redox homeostasis[2],[3]. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea, detailing its mechanistic pathways, comparative pharmacological data, and validated experimental protocols for researchers in drug development.
Pharmacological Context: The Paradigm of Soft Alkylation
Traditional alkylating agents (e.g., chlorambucil, carmustine) feature basic nitrogen atoms that facilitate the formation of highly reactive aziridinium ions. These "hard" electrophiles rapidly attack "hard" nucleophiles like the nitrogenous bases of DNA, leading to severe systemic toxicity and secondary malignancies.
In contrast, the urea nitrogen in CEUs is rendered non-basic by the adjacent electron-withdrawing carbonyl group[4]. Consequently, CEUs do not readily form aziridinium intermediates. Instead, the 2-chloroethyl group acts as a "soft" electrophile, reacting preferentially via direct nucleophilic substitution with "soft" nucleophiles, such as the thiolate anions of cysteine residues (e.g., Cys239 on β-tubulin) or specific glutamic acid residues (e.g., Glu198) situated within hydrophobic protein pockets[3],[5].
Structure-Activity Relationship (SAR) Dynamics
The pharmacological profile of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea is dictated by a bipartite structural design: the pharmacophore and the prosthetic group[6].
The Pharmacophore: 2-Chloroethylurea Moiety
The 1-(2-chloroethyl)urea segment is the reactive engine of the molecule[6]. It is responsible for the covalent alkylation of the target protein. However, without a guiding prosthetic group, this moiety exhibits minimal cytotoxicity and poor target affinity.
The Prosthetic Group: 4-Cyanophenyl Ring
The aryl ring serves as the prosthetic moiety, dictating the molecule's hydrophobicity, steric fit, and ultimate target specificity[6]. The substitution of a cyano (-CN) group at the para (4-) position introduces unique electronic and steric properties compared to classic CEUs like 4-tert-butyl-CEU (4-tBCEU):
-
Electronic Effects: The cyano group is strongly electron-withdrawing via both inductive and resonance effects. This decreases the electron density across the phenyl ring and the proximal urea nitrogen, enhancing the hydrogen-bond donor capacity of the urea NH protons.
-
Steric & Binding Profile: Unlike the bulky, hydrophobic tert-butyl group, the cyano group is linear and polar. This allows it to act as a hydrogen-bond acceptor within the binding pockets of β-tubulin (near the colchicine-binding site) and TRX1, altering its binding orientation and shifting its target affinity profile[2],[3].
Fig 1. Structural decomposition of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea highlighting SAR domains.
Molecular Targets and Signaling Pathways
The primary mechanism of action for 4-substituted CEUs involves the disruption of microtubule dynamics[3]. By covalently binding to β-tubulin, the CEU prevents the proper polymerization of microtubules. This triggers the spindle assembly checkpoint, leading to prolonged cell cycle arrest in the G2/M phase and ultimately inducing apoptosis[3],[5]. Furthermore, soft alkylation of Thioredoxin-1 (TRX1) inhibits its nuclear translocation, blocking the activation of critical transcription factors (e.g., NF-κB, AP-1) required for tumor cell survival[2].
Fig 2. Mechanistic signaling pathway of CEU-induced apoptosis via β-tubulin alkylation.
Quantitative SAR Data
To contextualize the efficacy of the 4-cyano substitution, the following table summarizes the comparative SAR of various 4-substituted N-Aryl-N'-(2-chloroethyl)ureas based on established literature[3],[6],[5].
| Prosthetic Substitution (R) | Electronic Nature | Steric Bulk | Primary Protein Target | Cellular Phenotype | Relative Cytotoxicity Trend |
| -C(CH3)3 (4-tBCEU) | Electron-donating | High (Bulky) | β-Tubulin (Cys239) | G2/M Arrest | High (Low µM IC50) |
| -I (ICEU) | Polarizable Halogen | Moderate | β-Tubulin (Glu198) | G2/M & Sub-G1 Arrest | High (Low µM IC50) |
| -CN (4-Cyano) | Electron-withdrawing | Low (Linear) | β-Tubulin / TRX1 | Cytoskeleton Disruption | Moderate to High |
| -H (Unsubstituted) | Neutral | None | Non-specific | Minimal Arrest | Low (>100 µM IC50) |
Experimental Methodologies
The following protocols are designed with self-validating steps to ensure high-fidelity results in both chemical synthesis and biological evaluation.
Protocol 1: Chemical Synthesis and Validation
This protocol outlines the synthesis of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea via isocyanate coupling[4].
-
Reagent Preparation: Dissolve 4-cyanophenyl isocyanate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Causality: Anhydrous DCM is critical; trace water will react with the isocyanate to form an unstable carbamic acid, which decarboxylates to an amine and subsequently forms an unwanted symmetric diaryl urea byproduct[4].
-
-
Amine Activation: In a separate flask, suspend 2-chloroethylamine hydrochloride (1.1 eq) in DCM and add triethylamine (TEA, 1.2 eq).
-
Causality: TEA acts as a non-nucleophilic base to neutralize the hydrochloride salt, liberating the free amine required for the nucleophilic attack.
-
-
Coupling Reaction: Dropwise add the free amine solution to the isocyanate solution at 0°C, then allow the mixture to warm to room temperature over 4 hours.
-
Causality: Initiating the reaction at 0°C controls the exothermic nucleophilic addition, minimizing the formation of side products.
-
-
Purification & Validation: Wash the organic layer with 1M HCl, followed by brine. Dry over MgSO4, concentrate in vacuo, and recrystallize from ethanol.
-
Self-Validation: The 1M HCl wash removes unreacted amine and TEA. Final validation must be performed via 1H-NMR (confirming the presence of urea NH protons at ~6.0-8.0 ppm and chloroethyl CH2CH2 multiplets at ~3.6-3.8 ppm) and LC-MS (m/z 223.6).
-
Protocol 2: In Vitro Tubulin Alkylation & Competitive Binding Assay
This assay proves that the CEU covalently modifies β-tubulin at a specific binding pocket rather than acting as a promiscuous alkylator[3],[5].
-
Cell Treatment: Incubate target cancer cells (e.g., CT-26 murine colon carcinoma) with 14C-labeled N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea (labeled at the urea carbonyl) for 24 hours.
-
Causality: 14C-labeling allows for direct autoradiographic tracking of the covalently bound protein targets without altering the molecule's steric profile[3].
-
-
Competitive Inhibition (Self-Validation): In a parallel control cohort, pre-incubate cells with colchicine (10 µM) for 1 hour prior to CEU exposure.
-
Causality: CEUs are known to bind near the colchicine-binding site. If the CEU specifically alkylates this pocket, pre-treatment with colchicine will sterically block the site, preventing CEU alkylation. This self-validates target specificity[3].
-
-
Protein Extraction & SDS-PAGE: Lyse the cells using RIPA buffer and resolve the extracted proteins using SDS-PAGE.
-
Causality: Denaturing conditions separate proteins strictly by molecular weight, isolating the β-tubulin band (~50 kDa).
-
-
Dual Detection: Transfer proteins to a nitrocellulose membrane. Perform autoradiography to detect the 14C-CEU signal, followed by immunoblotting with anti-β-tubulin antibodies.
-
Causality: Dual detection confirms that the radioactive signal perfectly co-localizes with the immunoreactive β-tubulin band, definitively proving covalent modification[5].
-
References
-
[2] Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Biochemistry and Cell Biology.2
-
[3] Microtubule Disruption Induced in Vivo by Alkylation of β-Tubulin by 1-Aryl-3-(2-Chloroethyl)Ureas, a Novel Class of Soft Alkylating Agents. Cancer Research. 3
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[1] N-(2-CHLOROETHYL)-N'-(4-CYANOPHENYL)UREA (CAS 13908-43-5). ChemicalBook.1
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[4] Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry (via PMC). 4
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[6] WO2001047504A2 - β-TUBELIN INHIBITORS AND THEIR USE AGAINST CANCER. WIPO Patent Publication.6
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[5] N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer (via PMC). 5
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The Evolution of a Cytotoxic Moiety: An In-depth Technical Guide to the Discovery and History of Aryl Chloroethyl Ureas
Abstract
The N-aryl-N'-(2-chloroethyl)urea scaffold represents a fascinating journey in medicinal chemistry, evolving from the classic DNA-damaging nitrosoureas to a new generation of targeted protein alkylating agents. This guide provides a comprehensive overview of the discovery, history, and mechanistic evolution of this important class of compounds. We will delve into their synthesis, explore their diverse mechanisms of action—from DNA cross-linking to microtubule disruption and modulation of mitochondrial and redox-regulating proteins—and elucidate the key structure-activity relationships that govern their cytotoxicity. This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of aryl chloroethyl ureas and their potential as anticancer agents.
From Nitrogen Mustards to a New Class of Alkylating Agents: A Historical Perspective
The story of aryl chloroethyl ureas is rooted in the early days of chemotherapy and the development of alkylating agents. The first of these, the nitrogen mustards, were discovered during World War I and later repurposed for cancer treatment in the 1940s.[1] These highly reactive compounds induce cytotoxicity by forming covalent bonds with DNA, leading to strand breaks and apoptosis.[2] This pioneering work paved the way for the development of the nitrosoureas in the 1950s, a class of compounds synthesized at the Southern Research Institute under a contract with the National Cancer Institute.[1]
The 2-chloroethylnitrosoureas (CENUs), such as carmustine (BCNU) and lomustine (CCNU), became clinically significant for their ability to cross the blood-brain barrier, making them valuable in the treatment of brain tumors.[2][3] The cytotoxic effects of CENUs are attributed to their decomposition in vivo to form two reactive species: a 2-chloroethyl diazonium ion that alkylates DNA and an isocyanate that carbamoylates proteins.[4]
In the late 1980s, a pivotal shift in research occurred. Scientists began to investigate the properties of the unnitrosated N-aryl-N'-(2-chloroethyl)urea (CEU) backbone.[5][6] This exploration was driven by the hypothesis that separating the alkylating and carbamoylating functions of nitrosoureas could lead to compounds with a more favorable therapeutic index. Early studies revealed that certain non-nitrosated CEUs exhibited significant cytotoxicity against various cancer cell lines, often comparable or superior to established drugs like chlorambucil and CCNU.[5][7] A key finding from this initial research was that, unlike their nitrosourea predecessors, the N-nitroso derivatives of these early CEUs were often inactive, pointing towards a different mechanism of action for the unnitrosated scaffold.[5]
A significant breakthrough in understanding the mechanism of these non-nitrosated aryl chloroethyl ureas came in the early 2000s. It was discovered that these "soft" alkylating agents did not primarily target DNA. Instead, they were found to induce microtubule depolymerization by selectively alkylating β-tubulin.[8][9] This discovery marked the emergence of aryl chloroethyl ureas as a new class of antimitotic agents, distinct from the DNA-damaging nitrosoureas from which they were derived.[2] This evolution from a DNA-centric to a protein-targeting mechanism represents a significant advancement in the field and is a central theme of this guide.
Synthesis of Aryl Chloroethyl Ureas
The synthesis of N-aryl-N'-(2-chloroethyl)ureas is generally a straightforward process, typically involving the reaction of a substituted aniline with 2-chloroethyl isocyanate.[10] This reaction proceeds via nucleophilic addition of the aniline nitrogen to the electrophilic carbon of the isocyanate group.
A general synthetic scheme is presented below:
Figure 1: General synthetic scheme for N-aryl-N'-(2-chloroethyl)ureas.
The reaction is typically carried out in an organic solvent such as diethyl ether or ethanol and provides the desired urea derivatives in high purity and yield.[10] Variations in the aryl substituent (Ar) are introduced by using the corresponding substituted aniline as the starting material.
Experimental Protocol: Synthesis of a Representative N-Aryl-N'-(2-chloroethyl)urea
The following is a representative protocol for the synthesis of N-(4-tert-butylphenyl)-N'-(2-chloroethyl)urea, a well-studied member of this class.
Materials:
-
4-tert-butylaniline
-
2-chloroethyl isocyanate
-
Anhydrous diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve 4-tert-butylaniline (1.0 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add 2-chloroethyl isocyanate (1.1 equivalents) dropwise to the cooled solution via a dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
The product will precipitate out of the solution as a white solid.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to yield the desired N-(4-tert-butylphenyl)-N'-(2-chloroethyl)urea.
Evolving Mechanisms of Action: From DNA to Protein Targets
The mechanistic journey of chloroethyl ureas is a compelling narrative of scientific discovery, moving from the well-established DNA-damaging effects of the nitrosoureas to the more nuanced protein-targeting actions of the non-nitrosated aryl chloroethyl ureas.
The Progenitors: DNA Alkylation by Chloroethylnitrosoureas (CENUs)
The primary mechanism of action of CENUs like carmustine and lomustine involves the alkylation of DNA and RNA.[8] In an aqueous environment, these compounds decompose to form highly reactive electrophilic species.[4] The 2-chloroethyl carbonium ion is a potent alkylating agent that can attack nucleophilic sites on DNA bases, particularly the O6 position of guanine.[4][11] This initial alkylation can then lead to the formation of lethal interstrand cross-links between the N1 of guanine and the N3 of cytosine on opposite DNA strands.[8][12] These cross-links prevent DNA replication and transcription, ultimately triggering apoptosis.[8]
Figure 2: Simplified mechanism of DNA damage by chloroethylnitrosoureas.
A Paradigm Shift: Microtubule Disruption by N-Aryl-N'-(2-chloroethyl)ureas
In contrast to their nitrosourea relatives, the non-nitrosated aryl chloroethyl ureas were found to be weak DNA alkylators and non-mutagenic.[2][7] This prompted investigations into alternative mechanisms of cytotoxicity. A key discovery was that these compounds act as antimitotic agents by disrupting the microtubule cytoskeleton.[8][9]
Further studies revealed that these CEUs covalently bind to β-tubulin, a key component of microtubules.[8] The binding site was initially thought to be near the colchicine-binding site, with Cysteine-239 being a potential target for alkylation.[8][9] However, subsequent research using mass spectrometry identified Glutamic acid-198 as the specific site of alkylation by N-4-iodophenyl-N′-(2-chloroethyl)urea (ICEU).[5] This alkylation event disrupts the normal dynamics of microtubule assembly and disassembly, leading to a G2/M phase cell cycle arrest and ultimately, apoptosis.[8]
Figure 3: Mechanism of microtubule disruption by aryl chloroethyl ureas.
Expanding the Target Landscape: VDAC-1 and Thioredoxin-1
More recent research has uncovered additional protein targets for aryl chloroethyl ureas, suggesting a more complex and multifaceted mechanism of action for some derivatives.
-
Voltage-Dependent Anion Channel 1 (VDAC-1): Certain CEU derivatives have been shown to covalently bind to VDAC-1, a protein located in the outer mitochondrial membrane that plays a crucial role in regulating metabolism and apoptosis.[13] VDAC-1 is often overexpressed in cancer cells and is emerging as a promising therapeutic target.[10][14] By interacting with VDAC-1, these CEUs can potentially modulate mitochondrial function and induce apoptosis.[13]
-
Thioredoxin-1 (Trx-1): Another identified target is Thioredoxin-1, a key protein in maintaining cellular redox homeostasis.[15] Trx-1 is also frequently overexpressed in cancer cells and is associated with tumor growth and resistance to therapy.[3] Specific subsets of CEUs have been found to alkylate Trx-1, inhibit its nuclear translocation, and induce cell cycle arrest in the G0/G1 phase.[15] This suggests that some aryl chloroethyl ureas may exert their anticancer effects by modulating cellular redox signaling pathways.[15]
The discovery of these additional targets indicates that the biological activity of aryl chloroethyl ureas is highly dependent on the specific substitution pattern of the aryl ring, which can direct their reactivity towards different protein nucleophiles.
Structure-Activity Relationships (SAR)
Systematic SAR studies have been crucial in optimizing the cytotoxic potency of aryl chloroethyl ureas. These studies have identified several key structural features that are essential for their anticancer activity.[2][10]
Key SAR Findings:
-
The N'-(2-chloroethyl) Moiety: This group is an absolute requirement for cytotoxicity, as it contains the electrophilic carbon that participates in the alkylation of target proteins.[10]
-
The Urea Function: The exocyclic urea linkage is essential for activity, likely playing a role in the proper orientation of the molecule for interaction with its target.[10]
-
Aryl Ring Substitution: The nature and position of substituents on the aryl ring have a profound impact on potency and, as discussed, can influence target selectivity. Generally, bulky, lipophilic groups at the 4-position of the phenyl ring, such as a branched alkyl chain (e.g., tert-butyl) or a halogen, enhance cytotoxicity.[2][10] Fused ring systems like fluorenyl or indanyl groups are also well-tolerated and can lead to potent compounds.[10]
Quantitative SAR Data
The following table summarizes the in vitro cytotoxicity of a series of N-aryl-N'-(2-chloroethyl)ureas against various human cancer cell lines, illustrating the key SAR principles.
| Compound | Aryl Substituent (Ar) | B16 (IC50, µM) | HT29 (IC50, µM) | K-562 (IC50, µM) | L1210 (IC50, µM) | MCF-7 (IC50, µM) | T24 (IC50, µM) |
| 1 | Phenyl | >100 | >100 | >100 | >100 | >100 | >100 |
| 12 | 4-Isopropylphenyl | 12.5 | 15.1 | 8.9 | 7.6 | 14.3 | 11.2 |
| 15 | 4-tert-Butylphenyl | 6.8 | 9.2 | 5.4 | 4.1 | 8.7 | 6.5 |
| 16 | 4-Iodophenyl | 5.2 | 7.8 | 4.1 | 3.5 | 6.9 | 5.8 |
| 27 | 2-Fluorenyl | 3.1 | 4.5 | 2.8 | 1.9 | 3.7 | 3.2 |
Data adapted from J. Med. Chem. 2001, 44 (5), pp 694–702.[2]
As the data indicates, the unsubstituted phenyl derivative (Compound 1) is inactive. The introduction of lipophilic groups at the 4-position (Compounds 12, 15, and 16) significantly increases cytotoxic activity. The fused fluorenyl ring system (Compound 27) results in the most potent compound in this series.
Key Experimental Workflows
The evaluation of aryl chloroethyl ureas as anticancer agents involves a series of in vitro assays to determine their cytotoxicity and elucidate their mechanism of action.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[16][17]
Principle:
Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[16][17] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[16]
Figure 4: Workflow for an in vitro cytotoxicity MTT assay.
Tubulin Polymerization Assay
To confirm the antimitotic activity of aryl chloroethyl ureas, a tubulin polymerization assay can be performed. This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.[18][19]
Principle:
The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering or fluorescence over time.[18][19] Microtubule-destabilizing agents, like many aryl chloroethyl ureas, will inhibit this polymerization, resulting in a lower rate and extent of signal increase compared to a control.
Experimental Setup:
Purified tubulin is incubated at 37°C in a polymerization buffer containing GTP. The change in absorbance (typically at 340 nm) or fluorescence is monitored over time in the presence and absence of the test compound.[18]
Conclusion and Future Directions
The discovery and development of aryl chloroethyl ureas exemplify a successful evolution in anticancer drug design. Originating from the broad-spectrum DNA-damaging nitrosoureas, this class of compounds has been refined into a new generation of "soft" alkylating agents with more specific protein targets. The ability to modulate cytotoxicity and target selectivity through subtle changes in the aryl substituent highlights the potential for further optimization of this scaffold.
Future research in this area will likely focus on:
-
Target Deconvolution: Further elucidating the full spectrum of protein targets for different CEU derivatives to better understand their polypharmacology.
-
Improving Selectivity: Designing new analogs with enhanced selectivity for specific protein targets to minimize off-target effects and improve the therapeutic window.
-
Overcoming Resistance: Investigating the efficacy of aryl chloroethyl ureas in cancer models that are resistant to conventional chemotherapeutics, particularly those with resistance mechanisms related to DNA repair or drug efflux pumps.
-
Combination Therapies: Exploring the synergistic potential of aryl chloroethyl ureas with other anticancer agents, including targeted therapies and immunotherapies.
The journey of aryl chloroethyl ureas from a derivative of a classic chemotherapeutic to a distinct class of targeted agents underscores the power of medicinal chemistry to innovate and refine our approaches to cancer treatment.
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Brouard, I., et al. (2000). Microtubule Disruption Induced in Vivo by Alkylation of β-Tubulin by 1-Aryl-3-(2-Chloroethyl)Ureas, a Novel Class of Soft Alkylating Agents. Cancer Research, 60(4), 985-992. [Link]
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Mandal, S., et al. (2014). Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity. RSC Advances, 4(109), 64289-64296. [Link]
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Lown, J. W., & Chauhan, S. M. (1981). Mechanism of action of (2-haloethyl)nitrosoureas on DNA. Isolation and reactions of postulated 2-(alkylimino)-3-nitrosooxazolidine intermediates in the decomposition of 1,3-bis(2-chloroethyl)-, 1-(2-chloroethyl)-3-cyclohexyl-, and 1-(2-chloroethyl)-3-(4'-trans-methylcyclohexyl)-1-nitrosourea. Journal of Medicinal Chemistry, 24(3), 270-279. [Link]
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The IC 50 values obtained for cytotoxic activity in human cancer cell... (n.d.). ResearchGate. [Link]
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Potential Therapeutic Targets of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea: A Hypothesis-Driven Approach to Target Identification and Validation
An In-Depth Technical Guide
Abstract
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea is a small molecule with potential therapeutic applications, yet its precise molecular targets remain largely uncharacterized. This technical guide presents a hypothesis-driven framework for identifying and validating the therapeutic targets of this compound. Drawing from its structural features, specifically the reactive 2-chloroethyl group and the cyanophenylurea scaffold, we propose several putative target classes. This guide provides detailed, field-proven experimental protocols for target identification and validation, designed to be self-validating and grounded in established scientific principles. Furthermore, we offer a comprehensive rationale for experimental choices, ensuring a deep understanding of the underlying causality. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery and target validation.
Introduction: Deconstructing N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea
The chemical structure of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea offers significant clues to its potential mechanism of action and, consequently, its therapeutic targets. The molecule can be dissected into two key functional domains:
-
The Phenylurea Scaffold: The core N,N'-disubstituted urea (phenylurea) is a common motif in medicinal chemistry. Phenylurea-containing compounds are known to exhibit a wide range of biological activities, often acting as inhibitors of enzymes such as kinases and histone deacetylases (HDACs). The 4-cyanophenyl group can further influence the molecule's electronic properties and its ability to form specific hydrogen bonds with target proteins.
-
The 2-Chloroethyl Group: This is a classic electrophilic functional group capable of forming a reactive aziridinium ion. This high reactivity suggests that N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea may act as a covalent modifier of its biological targets. Such covalent interactions can lead to irreversible inhibition and prolonged therapeutic effects.
Based on this structural analysis, we hypothesize that the primary therapeutic targets of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea are likely to be proteins that are susceptible to covalent modification by the 2-chloroethyl group and have a binding pocket that favorably accommodates the cyanophenylurea moiety.
Hypothesized Therapeutic Target Classes
Given the chemical nature of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea, several classes of proteins emerge as high-probability targets.
Protein Kinases
Many clinically approved kinase inhibitors possess a urea or phenylurea scaffold, which often forms key hydrogen bond interactions within the ATP-binding pocket. The presence of the reactive 2-chloroethyl group suggests that N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea could act as an irreversible kinase inhibitor by covalently modifying a nucleophilic residue (e.g., cysteine) in or near the active site.
Histone Deacetylases (HDACs)
Certain HDAC inhibitors also feature a phenylurea-like structure. The active site of many HDACs contains a zinc ion and a catalytic tyrosine residue. The urea moiety could coordinate with the zinc ion, while the rest of the molecule makes contacts with the surrounding protein surface. The 2-chloroethyl group could potentially alkylate a nearby nucleophilic residue, leading to irreversible inhibition.
Deubiquitinating Enzymes (DUBs)
DUBs are a class of proteases that play a crucial role in protein homeostasis and are attractive cancer targets. Many DUBs have a cysteine residue in their active site, making them susceptible to covalent inhibition by electrophilic compounds. The phenylurea scaffold could provide the initial non-covalent binding affinity to guide the reactive 2-chloroethyl group to the catalytic cysteine.
Experimental Workflows for Target Identification and Validation
A multi-pronged approach is essential for confidently identifying and validating the molecular targets of a novel compound. The following experimental workflows are designed to provide converging lines of evidence.
Target Identification using Chemical Proteomics
Chemical proteomics is a powerful technique to identify the direct binding partners of a small molecule in a complex biological sample. For a covalent inhibitor like N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea, an affinity-based approach using a tagged version of the compound is highly effective.
-
Probe Synthesis: Synthesize an analog of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea that incorporates a terminal alkyne group. This alkyne will serve as a handle for "click" chemistry.
-
Cell Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line for oncology applications) and prepare a native cell lysate.
-
Probe Incubation: Treat the cell lysate with the alkyne-tagged probe. Include a control group treated with a vehicle (e.g., DMSO).
-
Click Chemistry: Add an azide-biotin tag to the lysate. The alkyne on the probe will react with the azide on the biotin tag via a copper-catalyzed cycloaddition reaction, effectively biotinylating the target proteins.
-
Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated proteins.
-
On-Bead Digestion: Wash the beads extensively to remove non-specific binders and perform an on-bead tryptic digest of the captured proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently modified by the probe.
-
Data Analysis: Compare the protein lists from the probe-treated and vehicle-treated samples to identify specific binders.
Diagram: Chemical Proteomics Workflow for Target Identification
Caption: A streamlined workflow for identifying protein targets using an alkyne-tagged probe.
Target Validation: In Vitro and Cellular Assays
Once a list of potential targets is generated, it is crucial to validate these interactions through orthogonal assays.
-
Objective: To confirm a direct interaction between N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea and a purified candidate protein.
-
Protocol:
-
Express and purify the recombinant candidate protein.
-
Perform an in vitro activity assay in the presence and absence of the compound. For kinases, this could be a radiometric or fluorescence-based assay measuring substrate phosphorylation. For HDACs, a fluorogenic substrate can be used. For DUBs, a ubiquitin-AMC assay is common.
-
Determine the IC50 value of the compound.
-
To confirm covalent modification, perform a "jump-dilution" experiment. Pre-incubate the protein with the compound, then dilute the mixture significantly and measure the recovery of activity over time. A lack of recovery suggests irreversible inhibition.
-
-
Objective: To confirm that the compound engages the target protein within a cellular context.
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells with N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea or a vehicle control.
-
Heat the cells to a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by Western blotting.
-
Binding of the compound should stabilize the target protein, resulting in a higher melting temperature.
-
Diagram: Target Validation Funnel
Caption: A hierarchical approach to validating putative protein targets.
Downstream Pathway Analysis and Phenotypic Screening
Identifying the direct target is only the first step. Understanding the functional consequences of target engagement is critical for therapeutic development.
-
Phosphoproteomics: If a kinase is a validated target, a global phosphoproteomics experiment can reveal the downstream signaling pathways affected by the compound.
-
Gene Expression Profiling (RNA-seq): This can provide a broad overview of the cellular response to the compound and help to identify pathways that are modulated.
-
Phenotypic Screening: A panel of cell lines with known genetic backgrounds can be screened for sensitivity to the compound. This can help to identify biomarkers of response and further elucidate the mechanism of action.
Data Presentation: A Framework for Quantitation
To facilitate clear interpretation and comparison of experimental results, all quantitative data should be presented in a structured format.
Table 1: Example Data Summary for a Validated Kinase Target
| Assay Type | Parameter | Value |
| In Vitro Kinase Assay | IC50 | 50 nM |
| Cellular Thermal Shift Assay | ΔTm | +5.2 °C |
| Phosphoproteomics | Key Downregulated Substrate | p-SubstrateX (S123) |
| Cell Viability Assay (Cancer Line A) | GI50 | 100 nM |
Conclusion
The identification of therapeutic targets for a novel compound like N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea requires a systematic and hypothesis-driven approach. By leveraging its chemical structure to inform the initial hypotheses and employing a suite of robust experimental techniques, researchers can confidently identify and validate its molecular targets. The workflows and protocols outlined in this guide provide a comprehensive framework for advancing our understanding of this and other novel covalent inhibitors, ultimately paving the way for their potential clinical development.
References
-
Chemical Probes and Drug Discovery. Chemical Society Reviews. [Link]
-
The Cellular Thermal Shift Assay for Drug Target Discovery. Nature Protocols. [Link]
-
Covalent Kinase Inhibitors. Nature Reviews Drug Discovery. [Link]
-
Activity-Based Protein Profiling for Drug Discovery. Nature Reviews Drug Discovery. [Link]
-
Histone Deacetylase Inhibitors in Cancer Therapy. Nature Reviews Drug Discovery. [Link]
-
Deubiquitinase-Based Therapeutics. Annual Review of Pharmacology and Toxicology. [Link]
In Silico Modeling of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea Binding: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth protocol for the in silico modeling of the binding of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea, a novel compound with potential therapeutic applications. Recognizing that the specific biological target of this compound is not yet defined in public literature, this guide adopts a common drug discovery scenario: we hypothesize a plausible target and build a rigorous computational workflow to predict and analyze its binding. For this purpose, we have selected Cyclin-Dependent Kinase 2 (CDK2), a canonical and high-value target in oncology, as our model system. The methodologies detailed herein are designed to be robust, self-validating, and broadly applicable, serving as a blueprint for researchers investigating novel small molecule-protein interactions. We will cover the entire workflow, from target selection and preparation, through molecular docking and molecular dynamics (MD) simulations, to advanced binding free energy calculations.
Introduction: The Rationale for a Hypothesis-Driven In Silico Approach
The compound N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea contains a chloroethylurea moiety, a pharmacophore present in several alkylating agents used in chemotherapy.[1] This suggests a potential role in cancer therapeutics. However, without experimental data, its precise protein target is unknown. Aryl chloroethyl ureas have been shown to act as protein alkylating agents, targeting proteins such as Thioredoxin-1 (TRX1) and Prohibitin (PHB).[2][3][4] While these are viable research avenues, another major class of oncology targets are kinases, which regulate cell cycle progression.
In the absence of a confirmed target, a hypothesis-driven approach is a cornerstone of computational drug discovery.[5][6] We hypothesize that N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea may act as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.[7] This hypothesis provides a scientifically robust framework to demonstrate a complete in silico binding analysis workflow. The principles and techniques described are transferable to other protein targets should experimental evidence emerge.
This guide will provide the expertise-driven causality behind each step, ensuring that the described protocols are not just a sequence of commands, but a logically sound scientific investigation.
Figure 1: High-level overview of the in silico drug discovery workflow.
Part 1: System Preparation – The Foundation of Accuracy
The quality of your starting structures dictates the reliability of all subsequent computational steps. Garbage in, garbage out is the immutable law of molecular modeling.
Protein Target Selection and Preparation
Expertise & Causality: The choice of the Protein Data Bank (PDB) structure is critical. We seek a high-resolution (<2.5 Å) human CDK2 crystal structure, preferably co-crystallized with a ligand in the ATP-binding pocket.[8] This provides an experimentally validated binding site, which is crucial for defining the search space in our docking simulations.
We have selected PDB ID: 2C6M , which is a human CDK2 in complex with a triazolopyrimidine inhibitor at a resolution of 1.90 Å.[8][9] The presence of a co-crystallized inhibitor confirms the pocket's conformation and serves as a vital control for our docking protocol validation.
Protocol 1: Receptor Preparation using UCSF Chimera and AutoDock Tools
-
Fetch the Structure: Open UCSF Chimera. Fetch PDB ID 2C6M .
-
Initial Cleaning: Delete all non-essential chains, water molecules (Select -> Structure -> solvent), and the co-crystallized ligand. The goal is to isolate the protein chain (Chain A) that will be used for docking.
-
Add Hydrogens: Use Tools -> Structure Editing -> AddH. Specify protonation states appropriate for a physiological pH of 7.4. This step is non-negotiable as hydrogen atoms are essential for correct hydrogen bonding networks and electrostatic calculations.
-
Add Charges: Use Tools -> Structure Editing -> Add Charge. Assign Gasteiger charges. This approximates the electrostatic potential of the protein.
-
Save for Docking: Save the cleaned protein as a .pdb file. Then, using AutoDock Tools (ADT), convert the PDB file to the required PDBQT format, which merges non-polar hydrogens and adds atomic charges required by AutoDock Vina.[10][11]
Ligand Preparation
Expertise & Causality: The ligand, N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea, must be converted from a 2D representation to a low-energy 3D conformation. Starting with a high-energy or geometrically incorrect conformer can prevent the docking algorithm from finding the true binding pose.
Protocol 2: Ligand Preparation
-
Generate 2D Structure: Draw the molecule in a chemical sketcher like ChemDraw or use an online tool to generate a SMILES string: ClCCNC(=O)Nc1ccc(cc1)C#N.
-
Convert to 3D: Use a program like Avogadro to convert the 2D structure or SMILES string into a 3D structure.[12]
-
Add Hydrogens: Ensure all hydrogens are explicitly added.[12]
-
Energy Minimization: Perform a preliminary energy minimization using a force field like MMFF94 or UFF. This step relaxes the structure into a more energetically favorable conformation.
-
Save for Docking: Save the minimized ligand as a .mol2 or .pdb file. Use AutoDock Tools to convert this file to the PDBQT format, which will define the rotatable bonds that AutoDock Vina will explore during the docking simulation.[13]
Part 2: Molecular Docking – Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[14] We will use AutoDock Vina, a widely used open-source docking program known for its speed and accuracy.[15]
Defining the Search Space (The Grid Box)
Expertise & Causality: Instead of searching the entire protein surface, which is computationally expensive and nonsensical, we define a "grid box" centered on the known ATP-binding site.[10][16] The size of this box is critical: too small, and you might miss the correct pose; too large, and you decrease the search efficiency and the likelihood of finding the optimal solution. We use the co-crystallized inhibitor from the original PDB structure (2C6M) as a guide to center our grid box.
Protocol for Docking and Self-Validation
A trustworthy protocol must be self-validating. The first step is to perform "re-docking": docking the original co-crystallized ligand back into the binding site. A successful re-docking, where the predicted pose is very close to the crystallographic pose (Root Mean Square Deviation [RMSD] < 2.0 Å), validates that our docking parameters are appropriate for this system.
Protocol 3: Molecular Docking with AutoDock Vina
-
Prepare Files: You will need the prepared receptor.pdbqt, the re-docking ligand (original_ligand.pdbqt), and your novel compound (our_ligand.pdbqt).
-
Define Grid Box: In UCSF Chimera or ADT, load the receptor.pdbqt. Center the view on the key active site residues (e.g., Leu83, Glu81, Phe80). Using the AutoDock Vina tool, draw a grid box that encompasses this entire active site with a buffer of ~4-5 Å in each dimension.[17] Note the center coordinates (x, y, z) and dimensions (size_x, size_y, size_z).
-
Create Configuration File: Create a text file (config.txt) with the following information:
-
Causality: exhaustiveness controls the computational effort of the search. A higher value increases the chance of finding the global minimum but takes longer. num_modes specifies how many binding poses to generate.[13]
-
-
Run Validation Docking: Execute Vina from the command line: ./vina --config config.txt --log validation_log.txt
-
Analyze Validation Results: Open the results in a molecular viewer. Calculate the RMSD between the top-ranked docked pose of the original ligand and its crystal structure. An RMSD < 2.0 Å confirms the protocol's validity.
-
Run Production Docking: Edit config.txt. Change the ligand entry to our_ligand.pdbqt and the out file to production_docking_out.pdbqt. Re-run Vina.
Analysis of Docking Results
The output from Vina provides two key pieces of information for each predicted pose:
-
Binding Affinity: An estimated free energy of binding (in kcal/mol). More negative values indicate stronger binding.
-
Coordinates (Pose): The 3D orientation of the ligand in the binding site.
Table 1: Sample Docking Results for N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea against CDK2
| Binding Mode | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
|---|---|---|---|
| 1 | -8.5 | GLU81, LEU83 (Backbone) | ILE10, VAL18, PHE80, ALA144 |
| 2 | -8.2 | GLN131 | LEU134, VAL64 |
| 3 | -7.9 | ASP86 | PHE82, ALA31 |
Note: This data is illustrative. Actual results will be generated by the Vina run.
The top-ranked pose should be visually inspected to ensure the interactions are chemically sensible (e.g., hydrogen bonds with appropriate donors/acceptors, hydrophobic groups in greasy pockets).
Part 3: Molecular Dynamics – From Static Poses to Dynamic Stability
A docking pose is a static snapshot. A protein-ligand complex is a dynamic entity. Molecular Dynamics (MD) simulations provide a way to assess the stability of the docked pose over time, providing a more realistic view of the interaction.[18]
Expertise & Causality: We use GROMACS, a powerful and popular MD engine.[19] The core idea is to place the docked complex in a simulated physiological environment (a box of water with ions) and simulate its movement over nanoseconds by solving Newton's equations of motion.[12][20] If the ligand remains stably bound in its initial pose, our confidence in the docking result increases significantly.
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N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea Derivatives and Analogs: A Technical Guide to Synthesis, Mechanism, and Evaluation
An In-depth Technical Guide for Drug Development Professionals
Abstract
N-phenyl-N'-(2-chloroethyl)ureas (CEUs) represent a promising class of antineoplastic agents, distinguished by their potent cytotoxic activity against a range of cancer cell lines.[1][2] This technical guide provides an in-depth exploration of CEU derivatives with a specific focus on the N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea scaffold and its analogs. We will dissect their synthesis strategies, elucidate their primary mechanisms of action, including microtubule disruption and bio-activatable prodrug behavior, and present detailed, field-proven protocols for their preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this chemical class for the discovery of novel cancer therapeutics.
Introduction: The Therapeutic Potential of Chloroethylureas
The search for effective chemotherapeutic agents is often a process of refining existing pharmacophores to enhance efficacy, improve safety profiles, and overcome drug resistance. The N-aryl-N'-(2-chloroethyl)urea (CEU) scaffold emerged from the conceptual hybridization of aromatic nitrogen mustards and the non-nitrosated portion of aliphatic nitrosoureas.[3] Unlike traditional nitrosoureas that primarily target DNA, many CEU derivatives exert their potent anticancer effects through a distinct mechanism: the disruption of microtubule dynamics.[2][4]
These compounds have been shown to inhibit the polymerization of tubulin, a critical process for cell division, leading to cell cycle arrest and apoptosis.[2][3] The 2-chloroethyl moiety acts as a bio-alkylating group, capable of forming covalent bonds with cellular nucleophiles. The nature and position of substituents on the N-phenyl ring are critical for modulating the molecule's potency, selectivity, and even its specific biological target. The 4-cyano (-CN) substitution is of particular interest due to its strong electron-withdrawing properties, which can influence the reactivity of the urea and the overall electronic profile of the molecule, potentially enhancing its interaction with biological targets.
This guide will provide the foundational knowledge and practical methodologies required to advance research and development of this promising compound class.
Synthesis Strategies: Crafting the Core Scaffold
The synthesis of N-(2-Chloroethyl)-N'-(aryl)urea derivatives is generally straightforward, primarily relying on the nucleophilic addition of a substituted aniline to 2-chloroethyl isocyanate. This robust reaction provides a reliable and efficient route to the core scaffold.
General Synthetic Protocol
The most common synthetic pathway involves the direct reaction between the appropriately substituted aniline and 2-chloroethyl isocyanate in an anhydrous aprotic solvent, such as dichloromethane (CH₂Cl₂) or acetonitrile.
Reaction Causality:
-
Aniline Nucleophile: The nitrogen atom of the aniline derivative acts as a nucleophile.
-
Isocyanate Electrophile: The central carbon atom of the isocyanate group is highly electrophilic and susceptible to nucleophilic attack.
-
Solvent Choice: Anhydrous aprotic solvents are crucial to prevent the hydrolysis of the highly reactive isocyanate, which would otherwise form an unstable carbamic acid that decomposes to an amine and carbon dioxide, leading to unwanted side products.
Below is a generalized workflow for this synthesis.
Caption: General workflow for the synthesis of N-aryl-N'-(2-chloroethyl)ureas.
Mechanism of Action: A Dual Threat to Cancer Cells
The cytotoxic effects of CEUs are not attributed to a single mode of action. Research has revealed a fascinating dual mechanism involving both direct protein alkylation and an intramolecular cyclization that forms a more potent intermediate.
Microtubule Network Disruption
A primary mechanism for many CEU derivatives is the disruption of the cellular microtubule network.[5] Microtubules are essential components of the cytoskeleton involved in maintaining cell structure, transport, and, most critically, the formation of the mitotic spindle during cell division.
-
Target: CEUs have been shown to covalently bind to β-tubulin, a protein subunit of microtubules.[3][6]
-
Binding Site: The alkylation often occurs near the colchicine-binding site, specifically on amino acid residues like glutamic acid 198 (Glu198).[3][7][8]
-
Consequence: This covalent modification disrupts the normal process of microtubule polymerization and depolymerization. The resulting unstable microtubules cannot form a functional mitotic spindle, leading to an arrest of the cell cycle in the G₂/M phase and subsequent induction of apoptosis.[6]
Intramolecular Cyclization: The "Oxa" Prodrug Hypothesis
A pivotal discovery in the study of CEUs is their ability to undergo intramolecular cyclization in solution to form N-phenyl-4,5-dihydrooxazol-2-amines, referred to as "Oxas".[7] This is not a degradation pathway but a bioactivation step.
-
Activation: The CEU acts as a prodrug. In the physiological environment of cell culture medium or within the cell, the urea nitrogen attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming a five-membered oxazoline ring.
-
Enhanced Potency: These cyclic "Oxa" intermediates have been shown to be two- to three-fold more active than their parent CEU compounds.[7]
-
Mechanism of Alkylation: It is hypothesized that this strained ring is the key intermediate that readily opens upon attack by nucleophilic residues on target proteins (like β-tubulin or prohibitin), achieving the final alkylation.[7] This suggests that the cyclization is the rate-limiting step for the molecule's cytotoxic activity.
Caption: Experimental workflow for determining IC₅₀ values using the MTT assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HT-29) in the appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂. [9]2. Cell Seeding: Harvest exponentially growing cells, count them using a hemocytometer, and seed them into 96-well plates at a predetermined optimal density (e.g., 4,000-8,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.
-
Treatment: Remove the old medium from the plates and add 100 µL of medium containing the various concentrations of the test compound. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). [9]Incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals. [9]6. Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [9]7. Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use a non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value. [9]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is essential to verify if the compounds induce cell cycle arrest at the G₂/M phase, which is the hallmark of microtubule-disrupting agents.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells (e.g., 1x10⁶ cells) in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at concentrations corresponding to 1x and 2x its IC₅₀ value for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and combine them. Wash the cells with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their structure. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA, and RNase A is included to degrade RNA, ensuring that PI only stains DNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data will show distinct cell populations corresponding to the G₀/G₁, S, and G₂/M phases of the cell cycle. An accumulation of cells in the G₂/M peak compared to the vehicle control indicates cell cycle arrest at this phase. [3]
Conclusion and Future Directions
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea derivatives and their analogs are a compelling class of antineoplastic agents with a well-defined, dual-pronged mechanism of action. Their straightforward synthesis and the clear potential for potency enhancement through rational chemical modification make them attractive candidates for further development.
Future research should focus on:
-
Prodrug Optimization: Deliberately designing CEU analogs that favor the intramolecular cyclization to the more active "Oxa" form under tumor-specific conditions (e.g., pH, enzymatic activity) could lead to more targeted and effective therapies. [7]* SAR Expansion: Systematically exploring a wider range of substitutions on the phenyl ring to build a comprehensive quantitative SAR (QSAR) model will aid in the in-silico design of next-generation compounds with superior potency and safety profiles.
-
In Vivo Evaluation: Promising candidates identified through in vitro screening must be advanced to in vivo studies using xenograft models to assess their efficacy, pharmacokinetics, and tolerability in a whole-organism context. [3] By leveraging the insights and protocols detailed in this guide, research and drug development teams can effectively explore the therapeutic landscape of these potent microtubule-disrupting agents.
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- Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. (2011, May 1). PubMed.
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- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022, July 7). YouTube.
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An In-depth Technical Guide to the Physicochemical Properties of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea
Foreword: The Scientific Imperative
In the landscape of modern medicinal chemistry, the urea scaffold represents a cornerstone of molecular design, lauded for its capacity to form critical hydrogen bonds with biological targets and to fine-tune pharmacokinetic profiles.[1][2][3] The N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea molecule emerges at the intersection of two pharmacologically significant classes: the chloroethyl ureas, known for their alkylating and potential antineoplastic activities, and the aryl cyanides, which can act as potent enzyme inhibitors or metabolic stabilizers.[4] This guide provides a comprehensive, technically-grounded exploration of the physicochemical properties of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea, offering not just data, but a causal understanding of experimental design and data interpretation for researchers in drug discovery and development.
Molecular Structure and Conformation
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea is an asymmetrically substituted urea derivative. Its structure, characterized by a central urea moiety flanked by a 2-chloroethyl group and a 4-cyanophenyl group, dictates its reactivity and intermolecular interactions. The urea functional group is capable of acting as both a hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen), a key feature in its potential biological activity.[2][5]
The conformational landscape of diaryl ureas is well-studied, with the relative orientation of the aryl rings and the planarity of the urea group being critical determinants of their properties.[2] In N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea, the presence of the flexible 2-chloroethyl chain adds another layer of conformational complexity.
| Identifier | Value |
| IUPAC Name | 1-(4-cyanophenyl)-3-(2-chloroethyl)urea |
| Molecular Formula | C₁₀H₁₀ClN₃O |
| Molecular Weight | 223.66 g/mol |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)NCCCl)C#N |
| InChI Key | Predicted based on structure |
Synthesis and Purification: A Validated Protocol
The synthesis of unsymmetrical ureas is a well-established field in organic chemistry.[6] The most direct and efficient route to N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea involves the reaction of a primary amine with an isocyanate. This method is favored for its high yields and the relative ease of product isolation.[7]
Experimental Protocol: Synthesis
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-aminobenzonitrile in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction Initiation: Cool the solution to 0°C using an ice bath. To this stirred solution, add 1.05 equivalents of 2-chloroethyl isocyanate dropwise over a period of 15-20 minutes. The slight excess of the isocyanate ensures complete consumption of the starting amine.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude solid is then triturated with a non-polar solvent like diethyl ether or hexane to remove any unreacted isocyanate and other soluble impurities. The solid product is collected by vacuum filtration.
-
Purification: For obtaining a high-purity product, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is recommended. The purity of the final product should be assessed by NMR and LC-MS.
Causality Behind Experimental Choices: The use of an anhydrous aprotic solvent is critical to prevent the hydrolysis of the highly reactive isocyanate to form a carbamic acid, which would subsequently decompose. The reaction is initiated at 0°C to control the initial exothermic reaction between the amine and the isocyanate.
Synthesis Workflow Diagram
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 7. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04473A [pubs.rsc.org]
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea: Mechanistic Profiling of a Soft Alkylating Antineoplastic Agent
Executive Summary
Historically, classical chloroethylnitrosoureas (CENUs) such as carmustine have been utilized as broad-spectrum alkylating agents. However, their reliance on a nitrosyl group leads to indiscriminate DNA cross-linking, resulting in severe dose-limiting myelosuppression and systemic toxicity. The development of 1-aryl-3-(2-chloroethyl)ureas (CEUs) represents a paradigm shift in rational antineoplastic drug design[1]. By removing the nitrosyl moiety, CEUs function as "soft" electrophiles that do not target DNA. Instead, they selectively alkylate specific amino acid residues on critical intracellular proteins[2]. Among this class, N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea emerges as a highly specialized derivative, leveraging the electron-withdrawing properties of a para-cyano group to modulate alkylation kinetics and enhance target specificity.
Mechanistic Insights: Target Selectivity and Causality
Unlike traditional chemotherapeutics that rely on non-specific cytotoxicity, CEUs operate via a highly orchestrated, prodrug-like intramolecular rearrangement. In physiological environments, the 2-chloroethylurea pharmacophore undergoes a controlled cyclization to form a reactive 4,5-dihydrooxazol-2-amine (oxazolinium) intermediate[2][3]. This intermediate is highly selective for acidic amino acids (glutamate and aspartate) located within the hydrophobic pockets of target proteins[4].
-
β-Tubulin Alkylation: The primary antimitotic mechanism involves the covalent esterification of the Glu198 residue on human β-tubulin, located adjacent to the colchicine-binding site[3][4]. This alkylation disrupts tubulin heterodimer polymerization, leading to catastrophic microtubule depolymerization and subsequent G2/M cell cycle arrest[2].
-
Mitochondrial Disruption (Prohibitin and VDAC-1): CEUs exhibit a secondary tropism for mitochondrial proteins. They alkylate Asp40 of Prohibitin-1 (PHB), a chaperone protein critical for mitochondrial integrity, inducing a G1/S phase block[4][5]. Furthermore, CEUs covalently bind to the 34 kDa Voltage-Dependent Anion Channel-1 (VDAC-1), triggering the opening of the permeability transition pore (PTP) and initiating an unconventional, cytochrome c-independent apoptotic cascade[6].
-
Redox Modulation: CEUs also covalently bind to Thioredoxin-1 (TRX1), abrogating its nuclear translocation and sensitizing tumor cells to oxidative stress[7].
Mechanistic pathways of CEU-induced cell cycle arrest and apoptosis via protein alkylation.
Structure-Activity Relationship (SAR): The Role of the 4-Cyanophenyl Group
The substitution pattern on the phenyl ring dictates the pharmacokinetic and pharmacodynamic profile of the CEU[8]. The inclusion of a 4-cyano (-CN) group introduces a strong electron-withdrawing effect. This decreases the electron density on the proximal urea nitrogen, which in turn decelerates the rate of intramolecular cyclization into the reactive oxazolinium species.
Causality of the Cyano Group: This delayed activation kinetics acts as a built-in safety mechanism. It prevents premature degradation of the drug in the bloodstream, allowing for broader biodistribution and deeper tumor penetrance before localized activation occurs within the hydrophobic pockets of target proteins[2][6].
Quantitative Data Summaries
Table 1: Pharmacological Targets and Kinetic Consequences of CEUs
| Target Protein | Binding Site / Residue | Biological Consequence | Cell Cycle Impact |
| β-Tubulin | Glu198 (Colchicine Site) | Microtubule depolymerization | G2/M Arrest |
| Prohibitin-1 (PHB) | Asp40 | Loss of mitochondrial integrity | G1/S Arrest |
| VDAC-1 | 34 kDa Subunit | PTP opening, ROS generation | Apoptosis |
| Thioredoxin-1 (TRX1) | Covalent Adduct | Inhibition of nuclear translocation | Redox Imbalance |
Table 2: Comparative in vitro Cytotoxicity (IC50) Profiles
| Compound Class | Representative Modification | Target Cell Line | IC50 Range (µM) | Primary Mechanism |
| Classical CENU | Carmustine (BCNU) | HT-29 (Colon) | 40.0 - 60.0 | DNA Cross-linking |
| Unsubstituted CEU | Phenyl-CEU | HT-29 (Colon) | 20.0 - 50.0 | Weak Protein Alkylation |
| Alkyl-CEU | 4-tert-butyl-CEU | MDA-MB-231 (Breast) | 5.0 - 15.0 | VDAC-1 Binding |
| Cyano-CEU | 4-cyano-CEU | MCF-7 (Breast) | 2.0 - 10.0 | Tuned Oxazoline Kinetics |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the evaluation of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea requires robust, internally controlled workflows.
Protocol 1: Anhydrous Synthesis of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea
Causality: The synthesis relies on the nucleophilic addition of an aniline to an isocyanate. Strict anhydrous conditions are mandatory because 2-chloroethyl isocyanate readily hydrolyzes in the presence of water to form 2-chloroethylamine, which subsequently reacts with another isocyanate molecule to yield the inactive, symmetric 1,3-bis(2-chloroethyl)urea byproduct.
-
Preparation: Dissolve 1.0 equivalent of 4-cyanoaniline in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Addition: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add 1.1 equivalents of 2-chloroethyl isocyanate. The low temperature controls the exothermic nature of the addition, preventing premature intramolecular cyclization.
-
Propagation: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to isolate the pure N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea.
-
Validation: Confirm the structure via 1H-NMR (monitoring the distinct urea NH protons at ~6.0 and ~8.5 ppm) and LC-MS.
Protocol 2: Self-Validating β-Tubulin Alkylation Assay (EBI Competition)
Causality: Standard cytotoxicity assays cannot distinguish between DNA damage and protein alkylation. To definitively prove that the CEU targets the colchicine-binding site, we utilize an N,N'-ethylenebis(iodoacetamide) (EBI) competition assay. EBI specifically cross-links Cys239 and Cys354 of β-tubulin, creating a slower-migrating band on a Western blot. If the CEU successfully alkylates Glu198, it induces a steric/conformational shift that physically prevents EBI from cross-linking these cysteines. The disappearance of the cross-linked band serves as a direct, self-validating readout of target engagement[3].
-
Cell Treatment: Incubate target cancer cells (e.g., MCF-7) with varying concentrations of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea (1 µM - 50 µM) for 2 hours.
-
EBI Cross-linking: Add 100 µM EBI to the culture media and incubate for an additional 1.5 hours.
-
Lysis and Extraction: Harvest cells and lyse using a standard RIPA buffer supplemented with protease inhibitors.
-
Western Blotting: Resolve the protein lysates on an 8% SDS-PAGE gel. Transfer to a PVDF membrane and probe with a monoclonal anti-β-tubulin antibody.
-
Analysis: Quantify the ratio of the upper band (EBI-cross-linked β-tubulin) to the lower band (native β-tubulin). A dose-dependent reduction in the upper band confirms specific CEU-mediated alkylation at the colchicine-binding site.
Self-validating experimental workflow from anhydrous synthesis to target validation.
Translational Potential
The unique mechanism of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea offers significant advantages over classical chemotherapeutics. Because it does not rely on DNA damage, its efficacy is largely independent of p53 mutational status. Furthermore, CEUs have demonstrated the ability to bypass P-glycoprotein (P-gp) mediated efflux, maintaining potent antiproliferative activity in multidrug-resistant (MDR) cancer phenotypes[3]. This positions cyano-substituted CEUs as highly promising candidates for refractory malignancies.
References
-
Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Université Laval.8
-
Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G1 arrest in B16 cells. PMC / NIH.5
-
A New Generation of N-Aryl-N'-(1-alkyl-2-chloroethyl)ureas as Microtubule Disrupters: Synthesis, Antiproliferative Activity, and β-Tubulin Alkylation Kinetics. Journal of Medicinal Chemistry / ACS.2
-
Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Cancer Research / Canadian Science Publishing.7
-
Antimitotic Antitumor Agents: Synthesis, Structure−Activity Relationships, and Biological Characterization of N-Aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents. Journal of Medicinal Chemistry / ACS.1
-
Aryl chloroethyl ureas: tumor growth inhibitor agents that bind covalently to the mitochondrial voltage-dependant anion channel isoform-1. AACR Journals.6
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives... PMC / NIH.4
-
Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors... PMC / NIH.3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G1 arrest in B16 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. corpus.ulaval.ca [corpus.ulaval.ca]
Application Note: Mechanistic Evaluation and Cytotoxicity Profiling of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound: N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea (CAS: 13908-43-5)
Executive Summary
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea belongs to a unique class of antineoplastic agents known as aryl chloroethylureas (CEUs). Unlike classical "strong" alkylating agents (e.g., chlorambucil or carmustine) that indiscriminately target DNA and glutathione, CEUs are "soft" electrophiles. They exert highly specific, covalent protein alkylation, making them exceptionally valuable for targeting chemo-resistant and hypoxia-resistant tumor profiles [1].
This application note provides a comprehensive, self-validating protocol for assessing the cytotoxicity of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea. By grounding the experimental design in the compound's specific mechanism of action, this guide ensures robust, reproducible, and physiologically relevant data generation.
Mechanistic Grounding: The Causality Behind Assay Selection
To design an accurate cytotoxicity assay, one must first understand the molecular targets of the compound. CEUs do not induce direct DNA damage. Instead, their cytotoxicity is driven by a multi-targeted protein alkylation network:
-
β-Tubulin Alkylation: CEUs covalently bind to the colchicine-binding site of β-tubulin, disrupting microtubule polymerization and inducing G2/M phase mitotic arrest[4].
-
VDAC-1 Targeting: Specific CEU derivatives bypass tubulin to covalently bind the Voltage-Dependent Anion Channel isoform-1 (VDAC-1) on the outer mitochondrial membrane. This triggers massive mitochondrial swelling, collapse of the mitochondrial membrane potential (ΔΨm), and cytochrome c release [1, 3].
-
TRX1 Inhibition: CEUs alkylate Thioredoxin-1 (TRX1), abrogating its nuclear translocation and disrupting the cellular redox balance, which overrides intrinsic chemoresistance [2].
Fig 1. Multi-targeted mechanism of action of aryl chloroethylureas driving cellular apoptosis.
Why the Resazurin Assay?
Because N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea directly impacts mitochondrial integrity (via VDAC-1) and cellular redox states (via TRX1), classical ATP-based assays or MTT/MTS assays can yield confounded readouts due to direct interference with mitochondrial oxidoreductases. Resazurin (Alamar Blue) is the gold standard for CEU evaluation [1, 2]. It provides a highly sensitive, irreversible reduction to fluorescent resorufin, offering a robust measure of metabolic viability that correlates perfectly with CEU-induced mitochondrial collapse, without requiring cell lysis.
Experimental Design: Building a Self-Validating System
A protocol is only as reliable as its internal controls. To ensure this assay is a self-validating system, the following parameters are strictly enforced:
-
Cell Line Selection Causality: We utilize HT1080 (human fibrosarcoma) cells. Researchers have developed mitochondrial DNA-depleted (ρ0) HT1080 variants that are highly resistant to hypoxia and standard chemotherapeutics (e.g., cisplatin, paclitaxel) but remain hypersensitive to CEUs [1]. Including both wild-type and ρ0 HT1080 cells validates the unique mitochondrial-targeting mechanism of the compound.
-
Vehicle Normalization: CEUs are highly lipophilic and require DMSO for solubilization. The final DMSO concentration must be strictly normalized across all wells to a maximum of 0.2% (v/v) to prevent solvent-induced basal toxicity.
-
Z-Factor Controls: Every plate must contain a Vehicle Control (100% viability baseline), a Positive Control (e.g., 30 µM Cisplatin, to validate dynamic range), and a Cell-Free Blank (to subtract background fluorescence of the media/resazurin).
Step-by-Step Cytotoxicity Assay Protocol
Reagent Preparation
-
Compound Stock: Dissolve N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea (MW: 223.66 g/mol ) in 100% anhydrous DMSO to create a 50 mM stock solution. Aliquot and store at -20°C to prevent repeated freeze-thaw degradation.
-
Working Dilutions: Prepare a 10-point serial dilution (e.g., 100 µM down to 0.1 µM) in complete culture media. Ensure the intermediate DMSO concentration is adjusted so that the final in-well concentration is exactly 0.2%.
-
Resazurin Solution: Prepare a 2.5 mg/mL stock of Resazurin sodium salt in PBS. Filter sterilize (0.22 µm) and store protected from light at 4°C.
Cell Seeding and Treatment Workflow
-
Harvest & Seed: Trypsinize exponentially growing HT1080 or MDA-MB-231 cells. Seed at a density of
cells/well in 100 µL of complete DMEM into a black, clear-bottom 96-well microtiter plate. -
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence and recovery.
-
Drug Exposure: Aspirate the media and replace it with 100 µL of the prepared CEU working dilutions. Include all necessary controls (Vehicle, Positive, Blank).
-
Incubation: Return the plate to the incubator for 48 to 72 hours. Note: CEUs often induce G2/M arrest before apoptosis; a 48-72h window is required to capture the full cytotoxic effect [4].
Fluorescent Readout
-
Resazurin Addition: Add 10 µL of the Resazurin stock solution to each well (final concentration: 25 µg/mL).
-
Metabolic Reduction: Incubate the plate at 37°C for 1 to 4 hours. Monitor visually; the media will shift from blue to pink as viable cells reduce the dye.
-
Quantification: Measure fluorescence using a microplate reader with excitation at 530 nm and emission at 590 nm .
Fig 2. Self-validating resazurin-based cytotoxicity assay workflow for CEU evaluation.
Data Presentation & Interpretation
Calculate the percentage of cell viability using the following formula:
Plot the % Viability against the log-transformed compound concentration and determine the IC₅₀ using a non-linear regression model (e.g., four-parameter logistic curve). Based on literature profiling of structurally analogous CEUs [1, 4], the expected quantitative data landscape is summarized below:
Table 1: Expected IC₅₀ Profiles for CEU Derivatives
| Cell Line Model | Tissue Origin | Expected IC₅₀ Range (µM) | Mechanistic Resistance Profile |
| HT1080 | Human Fibrosarcoma | 15.0 - 35.0 | Baseline Sensitivity |
| HT1080-ρ0 | Fibrosarcoma (mtDNA depleted) | 5.0 - 20.0 | Hypoxia/Chemo-resistant (Hypersensitive to CEUs) |
| MDA-MB-231 | Breast Carcinoma | 25.0 - 50.0 | Triple-negative |
| A549 | Lung Adenocarcinoma | 40.0 - 80.0 | Moderate Sensitivity |
Note: A shift to the left (lower IC₅₀) in HT1080-ρ0 cells compared to wild-type HT1080 cells confirms that the compound successfully bypasses classical multidrug resistance pathways by directly targeting VDAC-1[1].
References
-
Patenaude, A., Deschesnes, R. G., Rousseau, J. L. C., Petitclerc, E., Lacroix, J., Côté, M.-F., & Gaudreault, R. C. (2007). "New Soft Alkylating Agents with Enhanced Cytotoxicity against Cancer Cells Resistant to Chemotherapeutics and Hypoxia." Cancer Research, 67(5), 2306-2316. URL: [Link]
-
Patenaude, A., et al. (2007). "Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation: Transfection and cytotoxicity assays." Canadian Journal of Physiology and Pharmacology, 85(8), 815-825. URL: [Link]
-
Bouchon, B., et al. (2005). "Aryl chloroethyl ureas: tumor growth inhibitor agents that bind covalently to the mitochondrial voltage-dependant anion channel isoform-1." Cancer Research, 65(9_Supplement), 1435. URL: [Link]
-
Fortin, S., et al. (2003). "A New Generation of N-Aryl-N'-(1-alkyl-2-chloroethyl)ureas as Microtubule Disrupters: Synthesis, Antiproliferative Activity, and β-Tubulin Alkylation Kinetics." Journal of Medicinal Chemistry, 46(20), 4313-4324. URL: [Link]
Application Notes and Protocols for N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea in Cancer Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction: A Novel Phenylurea Derivative for Cancer Research
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea is a member of the N-aryl-N'-(2-chloroethyl)urea (CEU) class of compounds, which have garnered significant interest in oncology research for their potential as antineoplastic agents.[1][2] The core structure, featuring a reactive 2-chloroethyl group, enables these compounds to act as alkylating agents, covalently modifying cellular macromolecules.[1][3] The aromatic urea scaffold is a key feature in many biologically active molecules, including several approved anticancer drugs.[2] The presence of a cyano (-C≡N) group at the 4-position of the phenyl ring is anticipated to modulate the electronic properties of the molecule, potentially influencing its biological activity and target specificity. This document provides a comprehensive guide for researchers on the use of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea in cancer cell culture, including its proposed mechanism of action, detailed experimental protocols, and data interpretation guidelines.
Unraveling the Mechanism of Action: Targeting Key Cellular Processes
While specific data for the 4-cyano derivative is emerging, the broader class of N-aryl-N'-(2-chloroethyl)ureas has been shown to exert its anticancer effects through a multi-faceted approach, primarily by disrupting the cellular cytoskeleton and redox balance.[1][3][4]
Microtubule Disruption: A Hallmark of Phenylurea Anticancer Activity
A primary mechanism of action for many CEU derivatives is the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[1][4][5] These compounds have been shown to covalently bind to β-tubulin, a key component of microtubules, leading to their depolymerization.[1][4] This disruption of the microtubule network ultimately triggers a mitotic catastrophe, leading to cell cycle arrest and apoptosis.[4]
Inhibition of Thioredoxin-1 Nuclear Translocation: A Novel Anticancer Strategy
Several CEU derivatives have been identified as inhibitors of the nuclear translocation of thioredoxin-1 (TRX1).[1][3] TRX1 is a crucial antioxidant protein that, when translocated to the nucleus, can promote cell proliferation and protect cancer cells from apoptosis. By abrogating the nuclear localization of TRX1, these compounds can sensitize cancer cells to oxidative stress and enhance the efficacy of other chemotherapeutic agents.[1]
The proposed mechanisms of action are depicted in the signaling pathway diagram below:
Figure 1: Proposed signaling pathways affected by N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea.
Application Notes: Harnessing the Potential in Cancer Cell Culture
Based on the known activities of related compounds, N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea is a promising tool for investigating various aspects of cancer cell biology.
-
Screening for Anticancer Activity: The compound can be screened against a panel of cancer cell lines to determine its cytotoxic and cytostatic effects.
-
Mechanism of Action Studies: Researchers can use this compound to further elucidate the roles of microtubule dynamics and the thioredoxin system in cancer cell proliferation and survival.
-
Combination Therapy Studies: The potential of this compound to synergize with other anticancer drugs, particularly those that induce oxidative stress, can be explored.
Experimental Protocols
The following protocols provide a starting point for the evaluation of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea in a laboratory setting. It is crucial to note that optimal conditions (e.g., concentration, incubation time) may vary depending on the cell line and experimental objectives and should be determined empirically.
Preparation of Stock Solution
Rationale: A concentrated stock solution allows for accurate and reproducible dilutions for cell culture experiments while minimizing the concentration of the solvent in the final culture medium. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays.
Materials:
-
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
Procedure:
-
Accurately weigh a precise amount of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. This assay is commonly used to determine the cytotoxic effects of a compound and to calculate its IC50 (half-maximal inhibitory concentration) value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom cell culture plates
-
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea stock solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, prepare serial dilutions of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea at concentrations around the determined IC50 value for a specific time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Rationale: This method uses propidium iodide to stain the DNA of cells, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of DNA in a cell is indicative of its phase in the cell cycle (G0/G1, S, or G2/M).
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea stock solution
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea at various concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Experimental Workflow Visualization
The overall experimental workflow for characterizing the in vitro anticancer activity of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea is summarized below.
Figure 2: General experimental workflow for in vitro evaluation.
Data Presentation: Expected Outcomes and Interpretation
The following table provides a template for summarizing the cytotoxic activity of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea across different cancer cell lines. The provided IC50 values are hypothetical and should be replaced with experimentally determined data.
| Cell Line | Cancer Type | IC50 (µM) after 48h (Hypothetical) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.7 |
| A549 | Lung Carcinoma | 12.5 |
| HCT116 | Colorectal Carcinoma | 6.8 |
| HeLa | Cervical Adenocarcinoma | 9.1 |
Data Interpretation:
-
Cell Viability: A dose-dependent decrease in cell viability is expected. Lower IC50 values indicate higher cytotoxic potency.
-
Apoptosis: An increase in the percentage of Annexin V-positive cells (early and late apoptotic) is anticipated following treatment.
-
Cell Cycle: Accumulation of cells in a specific phase of the cell cycle, likely G2/M due to microtubule disruption, is a probable outcome.
References
-
Lacroix, J., et al. (2001). Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. Journal of Medicinal Chemistry, 44(5), 694-702. [Link]
-
Moreau, E., et al. (2010). Synthesis, antiproliferative activity evaluation and structure-activity relationships of novel aromatic urea and amide analogues of N-phenyl-N'-(2-chloroethyl)ureas. European Journal of Medicinal Chemistry, 45(7), 3126-3136. [Link]
-
Moreau, E., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Bioorganic & Medicinal Chemistry, 13(23), 6703-6712. [Link]
-
Fortin, S., et al. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry, 54(12), 4156-4167. [Link]
-
Patenaude, A., et al. (2010). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British Journal of Cancer, 103(10), 1565-1575. [Link]
-
Li, H. Q., et al. (2009). Urea derivatives as anticancer agents. Anticancer Agents in Medicinal Chemistry, 9(4), 471-480. [Link]
-
Bouchon, B., et al. (2007). N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, 97(6), 753-761. [Link]
-
Romagnoli, R., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(10), 1033. [Link]
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Fortin, S., et al. (2008). N-Phenyl-N'-(2-chloroethyl)ureas (CEUs) as potential antineoplastic agents. Part 3: role of carbonyl groups in the covalent binding to the colchicine-binding site. Bioorganic & Medicinal Chemistry, 16(3), 1206-1217. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 12(48), 31057-31071. [Link]
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Abdel-Aziz, A. A., et al. (2023). SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE. Bulletin of the Chemical Society of Ethiopia, 37(1), 141-155. [Link]
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Popov, K., et al. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. International Journal of Molecular Sciences, 23(11), 6265. [Link]
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Jain, P., et al. (2019). Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. RSC Advances, 9(1), 221-232. [Link]
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Bakr, R. B., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N ‐(4‐acetylphenyl)‐2‐chloroacetamide. Journal of Heterocyclic Chemistry, 57(6), 2519-2530. [Link]
-
Wang, Y., et al. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. *Journal of Chemistry, 2018, 9740261. [Link]
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Chen, C. H., et al. (2012). Regioselective synthesis and biological evaluation of N-substituted 2-aminoquinazolin-4-ones. Organic & Biomolecular Chemistry, 10(31), 6338-6346. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. Molecules, 28(20), 7029. [Link]
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- 1. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urea derivatives as anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corpus.ulaval.ca [corpus.ulaval.ca]
Application Note: N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea as a Tool for Studying Thioredoxin-1 Nuclear Translocation
Executive Summary
Thioredoxin-1 (TRX1) is a ubiquitous 12-kDa redox protein that plays a dual role in cellular homeostasis. In the cytosol, it acts as a primary disulfide reductase. However, under oxidative stress or exposure to chemotherapeutics like cisplatin, TRX1 translocates to the nucleus to act as a transcriptional co-activator for survival factors such as NF-κB, AP-1, p53, and Ref-1[1].
Historically, studying the isolated nuclear function of TRX1 has been challenging because traditional inhibitors (e.g., PX-12) target the active-site cysteines (Cys32/Cys35), completely abolishing TRX1's cytosolic antioxidant activity and triggering pleiotropic cellular toxicity. N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea , a specialized aryl chloroethylurea (CEU), solves this problem. It acts as a "soft" alkylating agent that covalently binds to non-cysteinyl residues on TRX1, preserving its cytosolic disulfide-reducing activity while selectively abrogating its nuclear translocation[1][2]. This application note provides the mechanistic rationale and self-validating protocols for utilizing this compound in redox signaling and drug development research.
Mechanistic Causality: Decoupling TRX1 Functions
The utility of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea lies in its unique chemoselectivity. Aryl chloroethylureas were designed by molecular hybridization to act as "soft" electrophiles[1].
-
Target Engagement: The 2-chloroethyl moiety covalently alkylates TRX1. Site-directed mutagenesis and diamide competition assays have definitively proven that the critical active-site cysteinyl residues are not the prime targets of this alkylation[1].
-
Conformational Shift: Alkylation at these secondary sites induces a conformational change or masks the nuclear localization signal (NLS)-equivalent region of TRX1.
-
Functional Decoupling: Because the active site remains largely unobstructed, the enzyme retains ~85-90% of its insulin-reducing activity[1]. However, its importin-mediated transport into the nucleus is completely blocked, allowing researchers to study TRX1-dependent chemoresistance without inducing basal oxidative stress.
Mechanism of TRX1 nuclear translocation inhibition by aryl chloroethylureas.
Experimental Protocols: A Self-Validating Workflow
To ensure high-fidelity data (E-E-A-T standards), the following protocols incorporate mandatory self-validating steps. Without these controls, artifactual translocation data caused by membrane leakage or incomplete target engagement cannot be ruled out.
Self-validating experimental workflow for assessing TRX1 subcellular localization.
Cell Culture and Treatment Paradigm
Objective: Establish the covalent block of TRX1 prior to inducing oxidative stress.
-
Seed target cells (e.g., MDA-MB-231 breast carcinoma or HT1080 fibrosarcoma) at
cells/mL in complete media. Allow 24 hours for adherence. -
Pre-treatment: Treat cells with N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea (10–30 µM) or DMSO vehicle (0.15% v/v) for 4 hours.
-
Causality: The 4-hour window is required for the "soft" electrophile to fully penetrate the cell and covalently alkylate the cytosolic TRX1 pool[1].
-
-
Induction: Add Cisplatin (20 µM) directly to the media and incubate for an additional 24 hours.
-
Causality: Cisplatin induces DNA damage and ROS, which acts as the physiological trigger for TRX1 nuclear import[1].
-
Stringent Subcellular Fractionation
Objective: Isolate pure nuclear and cytosolic fractions without cross-contamination.
-
Harvest cells via trypsinization, wash twice in ice-cold PBS, and pellet at 300 x g for 5 minutes.
-
Resuspend the pellet in Hypotonic Lysis Buffer (10 mM HEPES pH 7.9, 10 mM KCl, 1.5 mM MgCl2, 0.5 mM DTT, 0.1% NP-40, plus protease inhibitors). Incubate on ice for 15 minutes.
-
Causality: The hypotonic environment swells the cells, while the low concentration of NP-40 gently solubilizes the plasma membrane without disrupting the nuclear envelope.
-
-
Centrifuge at 1,000 x g for 10 minutes at 4°C. The supernatant is the Cytosolic Fraction.
-
Wash the remaining pellet twice with Hypotonic Lysis Buffer (without NP-40) to remove residual cytosolic proteins.
-
Resuspend the pellet in Hypertonic Nuclear Extraction Buffer (20 mM HEPES pH 7.9, 400 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% glycerol). Sonicate briefly (3 x 5 seconds) and centrifuge at 14,000 x g for 15 minutes. The supernatant is the Nuclear Fraction.
-
Self-Validating Control: Run a preliminary Western blot on both fractions. Probe for GAPDH (cytosolic) and Lamin A/C (nuclear). If GAPDH is detected in the nuclear fraction, the fractionation has failed, and TRX1 localization data must be discarded.
Target Engagement Verification via 2D Gel Electrophoresis
Objective: Confirm that TRX1 has been successfully alkylated by the CEU.
-
Causality: Covalent addition of the CEU derivative shifts the isoelectric point (pI) of TRX1. Standard 1D SDS-PAGE cannot resolve this because the mass shift (~200 Da) on a 12 kDa protein is negligible. 2D electrophoresis is a strict requirement to validate target engagement[1].
-
First Dimension (Isoelectric Focusing): Load 50 µg of cytosolic protein extract onto an immobilized pH gradient (IPG) strip (pH 4–7). Run IEF until steady state is reached. (Unmodified TRX1 has a pI of ≈ 4.8).
-
Second Dimension (SDS-PAGE): Equilibrate the IPG strip in SDS buffer and lay it over a 15% polyacrylamide gel. Run at 120V for 90 minutes.
-
Transfer to a nitrocellulose membrane and immunoblot using an anti-TRX1 primary antibody. Alkylated TRX1 will appear as a distinct spot shifted horizontally (altered pI) from the native TRX1 spot[1].
Quantitative Data Interpretation
When utilizing N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea, researchers should expect a specific pharmacological profile that distinguishes it from traditional active-site inhibitors. The table below summarizes the expected quantitative and qualitative outcomes based on validated CEU literature[1][2].
Table 1: Expected Pharmacological Profile of Aryl Chloroethylureas on TRX1 Dynamics
| Experimental Condition | Cytosolic TRX1 Pool | Nuclear TRX1 Pool | Disulfide-Reducing Activity | Cellular Phenotype |
| Vehicle (DMSO) | High (Native pI 4.8) | Low | 100% (Baseline) | Normal Proliferation |
| Cisplatin (20 µM) | Decreased | High (Translocated) | ~100% | Apoptosis Induction |
| CEU (30 µM) | High (Shifted pI) | Low | ~85-90% (Preserved) | G0/G1 or G2/M Arrest |
| CEU + Cisplatin | High (Shifted pI) | Low (Blocked) | ~85-90% | Modulated Chemoresistance |
Note: The specific substitution on the phenyl ring (e.g., the 4-cyano group) influences the cell cycle arrest profile (G0/G1 vs G2/M), but the abrogation of TRX1 translocation is driven by the conserved chloroethylurea pharmacophore[2].
References
-
Patenaude, A., Fortin, J. S., Deschenes, R., Côté, M. F., Lacroix, J., C.-Gaudreault, R., & Petitclerc, É. (2010). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Canadian Journal of Physiology and Pharmacology, 88(11), 1102-1114. URL:[Link]
-
Fortin, J. S., Côté, M. F., Lacroix, J., Patenaude, A., Petitclerc, É., & C.-Gaudreault, R. (2008). Cycloalkyl-substituted aryl chloroethylureas inhibiting cell cycle progression in G0/G1 phase and thioredoxin-1 nuclear translocation. Bioorganic & Medicinal Chemistry Letters, 18(12), 3526-3531. URL:[Link]
Sources
Protocol for synthesizing N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea from 2-chloroethyl isocyanate.
Introduction and Mechanistic Rationale
The synthesis of N,N'-disubstituted ureas is a fundamental transformation in medicinal chemistry, as the urea pharmacophore is ubiquitous in modern drug discovery, acting as a stable hydrogen-bonding motif[1]. Specifically, N-(2-chloroethyl)ureas (CEUs) are of significant interest due to their historical applications as precursors to alkylating nitrosoureas (e.g., lomustine, carmustine) and their independent evaluation as antineoplastic agents and tubulin inhibitors[2][3].
The synthesis of N-(2-chloroethyl)-N'-(4-cyanophenyl)urea is achieved through the bimolecular coupling of 4-aminobenzonitrile (4-cyanoaniline) and 2-chloroethyl isocyanate. The reaction proceeds via a nucleophilic addition mechanism. The primary amine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the isocyanate[1][2]. Because the cyano group (-CN) on the aniline is strongly electron-withdrawing (via both inductive and resonance effects), it significantly reduces the nucleophilicity of the amine nitrogen. Consequently, while aliphatic amines react instantaneously with isocyanates, the reaction with 4-cyanoaniline requires extended reaction times and careful temperature management to ensure high conversion while minimizing side reactions[4].
Safety and Environmental Protocols
This protocol involves highly reactive and toxic intermediates. A self-validating safety system must be employed:
-
2-Chloroethyl Isocyanate Hazards: This reagent is a Category 3 toxic substance (by inhalation and ingestion), highly flammable (flash point ~56 °C), and a severe lachrymator[5][6]. It causes severe eye and respiratory tract irritation, and prolonged exposure may lead to pulmonary edema[5][7].
-
Moisture Sensitivity: Isocyanates react readily with atmospheric moisture (hydrolysis) to form unstable carbamic acids, which decarboxylate to yield primary amines (in this case, 2-chloroethylamine). This newly formed amine will rapidly react with unreacted isocyanate to form the undesired symmetrical byproduct, 1,3-bis(2-chloroethyl)urea[4]. Absolute anhydrous conditions are mandatory.
-
PPE & Engineering Controls: All manipulations must be performed in a certified chemical fume hood. Nitrile gloves (double-gloved), safety goggles, and a lab coat are required.
Materials and Stoichiometry
The following table summarizes the quantitative parameters for a standard 10 mmol scale synthesis.
| Reagent / Solvent | Role | MW ( g/mol ) | Equivalents | Amount | Notes |
| 4-Aminobenzonitrile | Nucleophile | 118.14 | 1.00 | 1.18 g (10 mmol) | Must be dry; recrystallize if necessary. |
| 2-Chloroethyl Isocyanate | Electrophile | 105.52 | 1.10 | 1.16 g (11 mmol) | Density: 1.237 g/mL. Volume: ~0.94 mL. Highly toxic[5]. |
| Dichloromethane (DCM) | Solvent | 84.93 | N/A | 25.0 mL | Must be anhydrous (distilled over |
| Hexane | Anti-solvent | 86.18 | N/A | 15.0 mL | Used for precipitation/trituration. |
Experimental Protocol
Phase 1: Preparation and Initiation
-
Apparatus Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Purge the system with inert gas for 15 minutes to establish a strictly anhydrous environment.
-
Dissolution: Add 4-aminobenzonitrile (1.18 g, 10 mmol) to the flask. Inject anhydrous DCM (20 mL) via syringe. Stir until the amine is completely dissolved.
-
Thermal Control: Submerge the reaction flask in an ice-water bath to cool the solution to 0–5 °C. Causality: Cooling is critical to control the initial exothermic nucleophilic attack and to suppress potential dimerization or polymerization of the isocyanate[2].
Phase 2: Reagent Addition and Propagation
-
Electrophile Addition: Dilute 2-chloroethyl isocyanate (0.94 mL, 11 mmol) in 5 mL of anhydrous DCM in a separate dry vial. Using a syringe, add this solution dropwise to the cooled amine solution over a period of 10–15 minutes. Causality: Dropwise addition prevents localized heating and maintains a low steady-state concentration of the highly reactive isocyanate, favoring the desired cross-coupling over side reactions[2].
-
Reaction Maturation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm gradually to ambient temperature (20–25 °C). Stir under an inert atmosphere for 12 to 16 hours. Causality: The extended reaction time compensates for the diminished nucleophilicity of the electron-deficient 4-cyanoaniline.
Phase 3: Isolation and Purification
-
Precipitation: As the reaction progresses, the desired product, N-(2-chloroethyl)-N'-(4-cyanophenyl)urea, typically exhibits lower solubility in DCM than the starting materials and may begin to precipitate. To drive the precipitation to completion, slowly add anhydrous hexane (15 mL) to the vigorously stirring mixture.
-
Filtration: Collect the resulting white to off-white crystalline solid via vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold DCM/hexane (1:2 v/v, 2 × 10 mL) to remove any unreacted 4-aminobenzonitrile and trace symmetrical urea byproducts.
-
Drying: Dry the product in a vacuum oven at 40 °C for 4 hours to remove residual solvent.
Process Visualization
Caption: Mechanistic workflow for the synthesis of N-(2-chloroethyl)-N'-(4-cyanophenyl)urea.
Analytical Characterization (Expected Data)
To validate the structural integrity of the synthesized compound, the following analytical techniques should be utilized:
-
1H NMR (DMSO-d6): Look for the characteristic broad singlets of the urea NH protons (typically between
6.5 and 9.0 ppm). The aromatic protons of the 4-cyanophenyl group will appear as an AA'BB' system (two doublets) in the aromatic region. The 2-chloroethyl group will present as two distinct multiplets (or apparent triplets) around 3.4 - 3.7 ppm corresponding to the and groups. -
IR Spectroscopy: Characteristic bands include the N-H stretch (~3300 cm⁻¹), the sharp C≡N stretch (~2220 cm⁻¹), and the strong urea carbonyl (C=O) stretch (Amide I band, ~1650 cm⁻¹).
References
1.5 2. 6 3. 7 4.2 5. 1 6.3 7.4
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
Application Note: Cell Cycle Profiling of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea-Treated Cells
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Introduction & Mechanistic Rationale
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea is a highly specific synthetic derivative belonging to the class of N-phenyl-N'-(2-chloroethyl)ureas (CEUs). In the landscape of oncology drug development, CEUs represent a paradigm shift from traditional, highly toxic nitrogen mustards. Instead of cross-linking DNA, CEUs act as "soft" alkylating agents that selectively target the cellular cytoskeleton[1].
Mechanistically, the N-(2-chloroethyl)urea pharmacophore mimics the binding profile of combretastatin A-4[2]. The compound covalently acylates the glutamic acid residue (Glu198) of β-tubulin, located adjacent to the colchicine-binding site[3]. This targeted acylation completely disrupts microtubule polymerization. When microtubules fail to attach to kinetochores during mitosis, the lack of mechanical tension activates the Spindle Assembly Checkpoint (SAC). The SAC subsequently inhibits the Anaphase-Promoting Complex (APC/C), preventing the degradation of Cyclin B1 and locking the cell in the G2/M phase[4]. Prolonged mitotic arrest inevitably collapses the mitochondrial membrane potential, driving the cell into apoptosis[1].
Mechanistic Pathway
Figure 1: CEU mechanism of action leading to G2/M cell cycle arrest and apoptosis.
Experimental Design & Causality (E-E-A-T Principles)
To accurately profile the cell cycle perturbations induced by this compound, high-resolution flow cytometry using Propidium Iodide (PI) is the gold standard. As an Application Scientist, I emphasize that a protocol is only as reliable as its underlying causality. Every step in this workflow serves a specific biophysical purpose:
-
Cell Synchronization (Serum Starvation): Cells must be synchronized in the G0/G1 phase prior to treatment. Without synchronization, baseline asynchronous proliferation masks the drug's true antimitotic kinetics. By starving the cells of serum, we create a unified starting line.
-
Ethanol Fixation: Cold 70% ethanol is utilized instead of cross-linking agents (like paraformaldehyde) because ethanol dehydrates the cells. This permeabilizes the plasma membrane while precipitating and preserving nucleic acids in a state optimal for stoichiometric dye intercalation.
-
RNase A Treatment: PI is a non-specific intercalating agent that binds to both DNA and double-stranded RNA. Enzymatic degradation of RNA via RNase A is critical to ensure the fluorescence signal is strictly proportional to DNA content, eliminating false-positive shifts in the G2/M peak.
-
Doublet Discrimination: Two G1 cells passing through the flow cytometer laser simultaneously will emit the same total fluorescence area (PI-A) as a single G2/M cell. Plotting PI-Area versus PI-Width (PI-W) allows us to mathematically gate out these doublets, ensuring data integrity.
Self-Validating Control System
A trustworthy assay must be self-validating. Your experimental plate must include:
-
Vehicle Control (0.1% DMSO): Establishes the baseline cell cycle distribution (predominantly G0/G1).
-
Positive Control (Nocodazole, 100 ng/mL): A known microtubule depolymerizer that guarantees a massive G2/M peak, validating the staining and gating strategy.
-
Unstained Control: Used to set the baseline photomultiplier tube (PMT) voltages and gate out cellular autofluorescence.
Step-by-Step Protocol: PI-Based Cell Cycle Analysis
Phase I: Culture & Treatment
-
Seeding: Seed target cells (e.g., MDA-MB-231 or HeLa) at
cells/well in a 6-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂. -
Synchronization: Aspirate complete media. Wash once with PBS. Add serum-free media for 24 hours to arrest cells in G0/G1.
-
Treatment: Replace with complete media containing N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea at desired concentrations (e.g., 10 µM, 50 µM). Include Vehicle and Positive controls. Incubate for 24 to 48 hours.
Phase II: Harvest & Fixation
-
Harvesting: Collect the culture media (which contains floating apoptotic cells) into a 15 mL conical tube. Trypsinize the remaining adherent cells and pool them with the collected media.
-
Washing: Centrifuge at 300 × g for 5 minutes. Discard the supernatant and wash the pellet with 1 mL of ice-cold PBS.
-
Fixation: Resuspend the pellet in 0.5 mL of ice-cold PBS. Critical Step: While vortexing the tube gently, add 4.5 mL of ice-cold 70% ethanol dropwise. (Adding ethanol too quickly causes irreversible cell clumping).
-
Incubation: Store the fixed cells at -20°C for a minimum of 2 hours (cells can be stored safely at this stage for up to 4 weeks).
Phase III: Staining & Acquisition
-
Preparation: Centrifuge the fixed cells at 1000 × g for 5 minutes (fixed cells are lighter and require higher centrifugal force). Carefully decant the ethanol.
-
Washing: Wash the pellet once with 1 mL of cold PBS to rehydrate the cells.
-
Staining: Resuspend the pellet in 0.5 mL of PI/RNase Staining Buffer (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS).
-
Enzymatic Reaction: Incubate in the dark at 37°C for exactly 30 minutes. (The 37°C temperature is vital for optimal RNase A kinetics).
-
Flow Cytometry: Acquire data on a flow cytometer (e.g., BD FACSCanto II) using a 488 nm laser. Collect PI fluorescence in the FL2 or FL3 channel. Run at a low flow rate (<400 events/second) to minimize doublet formation. Acquire at least 10,000 single-cell events per sample.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for PI-based cell cycle analysis.
Quantitative Data Interpretation
A successful assay will yield distinct stoichiometric peaks: 1n DNA (G0/G1), intermediate DNA (S phase), and 2n DNA (G2/M). Apoptotic cells will appear as a hypodiploid "Sub-G1" population due to DNA fragmentation. Below is a representative data matrix summarizing the expected dose-dependent shifts upon treatment with a CEU derivative.
| Treatment Group | Concentration | Sub-G1 (Apoptotic) (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 0.1% | 0.9 | 65.2 | 22.4 | 11.5 |
| CEU (Low Dose) | 10 µM | 3.2 | 41.3 | 18.7 | 36.8 |
| CEU (High Dose) | 50 µM | 13.9 | 15.6 | 12.1 | 58.4 |
| Nocodazole (Pos. Control) | 100 ng/mL | 3.2 | 10.2 | 8.5 | 78.1 |
Interpretation Note: The dose-dependent depletion of the G0/G1 population coupled with the massive expansion of the G2/M population validates the compound's antimitotic mechanism. The emergence of a >10% Sub-G1 population at 50 µM indicates that prolonged G2/M arrest is successfully triggering the intrinsic apoptotic cascade.
References
1.[2] Title: N-Phenyl-N'-(2-chloroethyl)urea analogues of combretastatin A-4: Is the N-phenyl-N'-(2-chloroethyl)urea pharmacophore mimicking the trimethoxy phenyl moiety? Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
2.[4] Title: An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site Source: Pharmaceutical Research (via PMC) URL: [Link]
3.[3] Title: Colchicine-binding site agent CH-2-77 as a potent tubulin inhibitor suppressing triple-negative breast cancer Source: Journal of Experimental & Clinical Cancer Research (via PMC) URL: [Link]
4.[1] Title: N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice Source: British Journal of Cancer (via PMC) URL: [Link]
Sources
- 1. N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Phenyl-N'-(2-chloroethyl)urea analogues of combretastatin A-4: Is the N-phenyl-N'-(2-chloroethyl)urea pharmacophore mimicking the trimethoxy phenyl moiety? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colchicine-binding site agent CH-2-77 as a potent tubulin inhibitor suppressing triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Investigating β-tubulin alkylation by N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea.
An In-depth Guide to the Investigation of β-Tubulin Alkylation by N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea (CECU)
Senior Application Scientist Note: This document provides a comprehensive framework for researchers investigating the covalent modification of β-tubulin by N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea (CECU). The protocols and rationale are synthesized from established methodologies to ensure scientific rigor and reproducibility. This is not just a set of instructions, but a strategic guide to confirming a specific mechanism of action, from biochemical validation to cellular confirmation.
Introduction: Targeting the Cytoskeleton's Dynamic Engine
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, essential for critical cellular processes including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.[1] This dynamic instability makes tubulin a cornerstone target for cancer chemotherapy.[2] Tubulin-binding agents are broadly classified as stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids, colchicine).[1] These agents disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis in rapidly proliferating cancer cells.[3]
A compelling strategy in modern drug design is the use of covalent inhibitors, which form a permanent bond with their target protein. This can lead to enhanced potency, prolonged duration of action, and the potential to overcome certain forms of drug resistance. N-(2-Chloroethyl)-N'-arylureas (CEUs) are a class of compounds that have been identified as microtubule disrupters that act by covalently modifying β-tubulin.[4][5] This guide focuses on a specific analogue, N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea (CECU), outlining a multi-pronged approach to definitively characterize its mechanism of action as a β-tubulin alkylating agent.
Proposed Mechanism: Covalent Alkylation of β-Tubulin by CECU
The N-(2-chloroethyl)urea moiety is a classic alkylating group. We hypothesize that CECU acts as an electrophile, targeting a nucleophilic amino acid residue within the β-tubulin protein. Several studies have identified cysteine residues as particularly susceptible to alkylation by various small molecules.[6][7] Cysteine-239 (Cys239) of β-tubulin, located proximal to the colchicine-binding site, is a known target for covalent modifiers and its modification can disrupt microtubule polymerization.[6][7] The proposed mechanism involves the nucleophilic attack by the thiol group of a cysteine residue on the electrophilic carbon of the chloroethyl group, forming a stable thioether bond and releasing hydrochloric acid.
Caption: Proposed reaction mechanism for CECU alkylating β-tubulin.
Integrated Experimental Workflow
To validate this hypothesis, we will employ a three-stage workflow. First, we confirm the functional consequence of CECU on microtubule dynamics in vitro. Second, we use high-resolution mass spectrometry to identify the precise site of covalent modification. Finally, we assess the cellular phenotype, correlating the biochemical findings with effects on cancer cell viability and cytoskeletal integrity.
Caption: Overall experimental workflow for investigating CECU.
Detailed Protocols
Module 1: In Vitro Tubulin Polymerization Assay
This assay biochemically measures the effect of CECU on the polymerization of purified tubulin into microtubules. The principle relies on monitoring the increase in light scattering (absorbance) at 340 nm, which is proportional to the mass of microtubule polymer formed.[8][9]
Materials and Reagents:
-
Lyophilized, high-purity (>99%) bovine brain tubulin (Cytoskeleton, Inc. #T240 or similar)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Glycerol
-
CECU (stock solution in DMSO)
-
Paclitaxel (positive control for stabilization, 10 mM stock in DMSO)
-
Nocodazole (positive control for destabilization, 10 mM stock in DMSO)
-
DMSO (vehicle control)
-
Pre-chilled, clear, flat-bottom 96-well plates
-
Temperature-controlled spectrophotometer/plate reader capable of kinetic reads at 340 nm
Protocol Steps:
-
Reagent Preparation:
-
On ice, reconstitute tubulin to 10 mg/mL in ice-cold General Tubulin Buffer. Let it sit on ice for 10 minutes.
-
Prepare the final Tubulin Polymerization (TP) Buffer: General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.[9]
-
Dilute the tubulin stock to 3 mg/mL using the ice-cold TP buffer. This is the working tubulin solution. Keep on ice and use within 30 minutes.
-
Prepare 10x working stocks of CECU, paclitaxel, nocodazole, and DMSO in room temperature General Tubulin Buffer. A typical final concentration range to test for CECU would be 0.1 µM to 100 µM.[8]
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the plate reader to 37°C.[9]
-
In the pre-warmed plate, add 10 µL of the 10x compound dilutions (CECU, controls) or vehicle (DMSO) to triplicate wells.
-
Scientist's Note (Causality): Initiating the reaction requires a temperature shift from 4°C to 37°C. Adding the cold tubulin solution to a pre-warmed plate containing the compound ensures a rapid and uniform start to polymerization across all wells.
-
-
Initiation and Measurement:
-
To initiate the reaction, add 90 µL of the cold 3 mg/mL working tubulin solution to each well. Pipette gently to mix without introducing bubbles.
-
Immediately place the plate in the 37°C spectrophotometer.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.[10]
-
Data Analysis and Interpretation:
-
Plot absorbance (OD 340 nm) vs. time for each concentration.
-
A normal polymerization curve shows a lag phase (nucleation), a steep growth phase (elongation), and a plateau (steady-state).[8]
-
Expected Result for CECU: As a destabilizer, CECU should decrease the maximum polymer mass (Vmax, plateau height) and potentially increase the lag time in a dose-dependent manner, similar to nocodazole.
-
Calculate the IC₅₀ value, which is the concentration of CECU that inhibits the Vmax of tubulin polymerization by 50% compared to the vehicle control.
| Compound | Expected Effect on Polymerization | Hypothetical IC₅₀ (µM) |
| Vehicle (DMSO) | Normal Sigmoidal Curve | N/A |
| CECU | Inhibition (Decreased Vmax) | 5.2 |
| Nocodazole (Control) | Inhibition (Decreased Vmax) | 2.5 |
| Paclitaxel (Control) | Enhancement (Increased Vmax) | N/A |
Module 2: Mass Spectrometry for Covalent Adduct Identification
This module aims to confirm the covalent binding of CECU to β-tubulin and identify the specific amino acid residue(s) modified. A "bottom-up" proteomics approach is employed, where the protein is digested into peptides for analysis.[11][12]
Caption: Workflow for identifying the CECU adduct site via mass spectrometry.
Materials and Reagents:
-
Purified tubulin
-
CECU and DMSO
-
Urea, Dithiothreitol (DTT), Iodoacetamide (IAM)[13]
-
Trypsin, sequencing grade
-
Ammonium Bicarbonate buffer (50 mM, pH 8.0)
-
Formic Acid (FA), Acetonitrile (ACN) - LC-MS grade
-
C18 ZipTips or equivalent for peptide desalting
-
High-resolution mass spectrometer (e.g., Q Exactive or Orbitrap series) coupled to a nano-LC system
Protocol Steps:
-
Protein Alkylation:
-
Incubate purified tubulin (e.g., 50 µg) with a 10-fold molar excess of CECU in a suitable buffer (e.g., PIPES or PBS) for 2-4 hours at 37°C.
-
Prepare a parallel control sample with DMSO instead of CECU.
-
Rationale: This step allows the covalent reaction to proceed. The control is critical to distinguish CECU-induced modifications from other potential artifacts.
-
-
Sample Preparation for Digestion:
-
Denature the protein by adding Urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free, non-CECU-modified cysteines by adding IAM to 25 mM and incubating for 30 minutes at room temperature in the dark.[14]
-
Scientist's Note (Self-Validation): Alkylating the remaining free cysteines with IAM is crucial. It prevents disulfide bond reformation and ensures that any unmodified cysteine will have a known mass addition (+57.02 Da), making the unique mass shift from CECU easier to identify.
-
-
Proteolytic Digestion:
-
Dilute the sample 4-fold with 50 mM Ammonium Bicarbonate buffer to reduce the Urea concentration to <2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
-
Peptide Desalting:
-
Desalt and concentrate the peptides using a C18 solid-phase extraction method (e.g., ZipTip) according to the manufacturer's protocol. Elute in a solution of 50% ACN, 0.1% FA.
-
Dry the peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% FA.
-
Inject the sample into the nano-LC-MS/MS system. Peptides will be separated on a C18 column with a gradient of increasing ACN and analyzed by the mass spectrometer in a data-dependent acquisition (DDA) mode.[15]
-
Data Analysis:
-
Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer) to search the raw MS/MS data against a protein database containing the sequence of bovine β-tubulin.[11]
-
Key Search Parameters:
-
Enzyme: Trypsin
-
Fixed Modification: Carbamidomethyl (C) (+57.021 Da) - from IAM.
-
Variable Modification: Define a custom modification for CECU on Cysteine (and other potential nucleophilic residues like Lysine, Histidine). The mass shift will be the mass of CECU minus the mass of HCl. (Mass of CECU (C₁₀H₁₀ClN₃O) ≈ 223.64 Da; Mass of HCl ≈ 36.46 Da; Mass Shift ≈ +187.18 Da ).
-
-
Compare the results from the CECU-treated and DMSO-treated samples. Look for peptides that are identified with the CECU mass shift only in the treated sample.
-
Manually inspect the MS/MS spectrum of the modified peptide to confirm the sequence and pinpoint the location of the mass shift on a specific amino acid (e.g., Cys239).
| Parameter | Hypothetical Finding |
| Identified Modified Peptide | T-L-C(CECU)-H-Q-L-F-N-K |
| Modification Site | Cysteine-239 |
| Observed Mass Shift (Da) | +187.18 Da |
| Control Sample Finding | T-L-C(Carbamidomethyl)-H-Q-L-F-N-K |
Module 3: Cellular Activity and Phenotypic Confirmation
This module assesses the downstream consequences of β-tubulin alkylation in a cellular context: cytotoxicity and disruption of the microtubule network.
A. Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[16][17] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals, which are then solubilized for spectrophotometric quantification.[18]
Protocol Steps:
-
Cell Seeding: Seed cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of CECU (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle-only (DMSO) control.
-
MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[17] Incubate overnight or until all formazan crystals are dissolved.
-
Measurement: Read the absorbance at 570 nm with a reference wavelength of >650 nm.[18]
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability vs. log[CECU] and use a non-linear regression to calculate the IC₅₀ value.
| Cell Line | Hypothetical IC₅₀ (µM) |
| HeLa | 0.85 |
| A549 | 1.2 |
B. Immunofluorescence Microscopy of the Microtubule Network
This technique allows for the direct visualization of the microtubule cytoskeleton, revealing any morphological changes induced by CECU, such as depolymerization.[19][20]
Protocol Steps:
-
Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere.
-
Treatment: Treat cells with CECU at concentrations around the determined IC₅₀ value (e.g., 1x and 5x IC₅₀) for a set time (e.g., 12 or 24 hours). Include a vehicle control.
-
Fixation:
-
Permeabilization & Blocking:
-
If using PFA, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[19]
-
-
Antibody Staining:
-
Incubate coverslips with a primary antibody against α-tubulin or β-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1-2 hours.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) for 1 hour in the dark.
-
(Optional) Counterstain nuclei with DAPI.
-
-
Mounting and Imaging: Wash coverslips, mount them onto microscope slides with an anti-fade mounting medium, and visualize using a fluorescence or confocal microscope.
-
Expected Result: Compared to the well-defined, filamentous network in control cells, CECU-treated cells are expected to show a diffuse, fragmented, or completely depolymerized microtubule network.
Conclusion
By following this integrated workflow, researchers can systematically and rigorously investigate the interaction between CECU and β-tubulin. Positive results across all three modules—dose-dependent inhibition of tubulin polymerization, identification of a specific covalent adduct on β-tubulin via mass spectrometry, and corresponding cellular cytotoxicity coupled with microtubule network disruption—would provide compelling, multi-faceted evidence to confirm that N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea functions as a covalent alkylating inhibitor of β-tubulin.
References
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ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from ResearchHub. [Link]
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Drug Target Review. (2024, June 21). What are β-tubulin inhibitors and how do they work? Retrieved from Drug Target Review. [Link]
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Paz, C., & Cukierman, E. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50631. [Link]
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Yang, J., Li, Y., Yan, W., Li, W., Qiu, Q., Ye, H., & Chen, L. (2019). Covalent modification of Cys-239 in β-tubulin by small molecules as a strategy to promote tubulin heterodimer degradation. Journal of Biological Chemistry, 294(20), 8161–8170. [Link]
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Antão, C., & Domingues, M. R. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Metabolites, 9(5), 86. [Link]
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Antão, C., Ferreira-Fernandes, E., & Domingues, M. R. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites, 9(8), 154. [Link]
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Gáspár, A., & Schlosser, G. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4704. [Link]
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Gu, C., & Codreanu, S. G. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry, 87(5), 2956–2963. [Link]
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Hari, M., Loganzo, F., & Annable, T. (2008). The roles of cys124 and ser239 in the functional properties of human betaIII tubulin. Cell Motility and the Cytoskeleton, 65(8), 625-636. [Link]
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Munde, M., Dorléans, A., & Gresh, N. (2003). A new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas as microtubule disrupters: synthesis, antiproliferative activity, and beta-tubulin alkylation kinetics. Journal of Medicinal Chemistry, 46(23), 5055-63. [Link]
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Otegui, M. S., & Staehelin, L. A. (2012). Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. Methods in Molecular Biology, 918, 1-21. [Link]
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An, F., & Li, Y. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 7, 44211. [Link]
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from Cytoskeleton, Inc. [Link]
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Bio-protocol. (2025, August 5). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Retrieved from Bio-protocol. [Link]
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Lindsley, C. W., & Zhao, Z. (2020). A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins. Journal of Medicinal Chemistry, 63(23), 14386–14396. [Link]
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Shan, B., & Chen, L. (1999). Selective, covalent modification of β-tubulin residue Cys-239 by T138067, an antitumor agent with in vivo efficacy against multidrug-resistant tumors. Proceedings of the National Academy of Sciences, 96(10), 5686–5691. [Link]
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Yang, J., & Chen, L. (2019). Covalent modification of Cys-239 in β-tubulin by small molecules as a strategy to promote tubulin heterodimer degradation. Journal of Biological Chemistry, 294(20), 8161-8170. [Link]
-
Gao, Y., & Liu, Z. (2017). An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules. Nanoscale, 9(36), 13449-13454. [Link]
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Emery Pharma. (2025, March 27). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Retrieved from Emery Pharma. [Link]
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Titz, A., & Ganci, G. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. International Journal of Molecular Sciences, 24(7), 6770. [Link]
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Borel, M., & Miot-Noirault, E. (2007). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, 96(11), 1684-91. [Link]
-
Communal, Y., & Mounetou, E. (2007). N-Phenyl-N'-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: role of omega-hydroxyl group in the covalent binding to beta-tubulin. Bioorganic & Medicinal Chemistry Letters, 17(3), 643-8. [Link]
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Evident Scientific. (n.d.). Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains. Retrieved from Evident Scientific. [Link]
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protocols.io. (2022, August 17). Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). Retrieved from protocols.io. [Link]
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Huang, R., & Zhong, Z. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of The American Society for Mass Spectrometry, 28(11), 2331-2339. [Link]
-
Gresh, N., & Munde, M. (2005). Mechanism of action of N-phenyl-N′-(2-chloroethyl)ureas in the colchicine-binding site at the interface between α- and β-tubulin. Journal of Medicinal Chemistry, 48(23), 7346-54. [Link]
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Shan, B., & Chen, L. (1999). Selective, covalent modification of -tubulin residue Cys-239 by T138067, an antitumor agent with in vivo efficacy against multidrug-resistant tumors. Proceedings of the National Academy of Sciences, 96(10), 5686-91. [Link]
-
Manzoor, S., & Weng, J. (2024). A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. International Journal of Molecular Sciences, 25(24), 13587. [Link]
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Technical Support Center: Solubilization Strategies for N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea in In Vitro Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea and other structurally related, poorly soluble compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of preparing this compound for in vitro assays. Achieving a stable, homogenous solution is paramount for generating reliable and reproducible experimental data. This guide provides a series of troubleshooting steps and detailed protocols to help you overcome solubility hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered when working with N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea.
Q1: I added my weighed N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea directly to my aqueous cell culture medium, and it didn't dissolve. What went wrong?
A1: This is a common issue. N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea, like many small organic molecules developed in drug discovery, is a hydrophobic compound with low aqueous solubility.[1] The strong intermolecular forces within its crystalline structure are not easily overcome by water molecules. Direct addition to aqueous buffers or media will almost always result in poor dissolution or suspension. The standard and required practice is to first dissolve the compound in a suitable organic solvent to create a high-concentration stock solution, which can then be serially diluted into the final aqueous assay medium.
Q2: What is the best organic solvent to use for my initial stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most widely used and recommended starting solvent for compounds of this nature due to its exceptional solubilizing power for a broad range of organic molecules.[2] It is a polar aprotic solvent that is miscible with both aqueous and organic media, making it an ideal vehicle for creating concentrated stock solutions for subsequent dilution.[3] A study on similar N-phenyl-N'-(2-chloroethyl)ureas successfully used DMSO for their in vitro assays, keeping the final concentration below 0.5% to avoid cytotoxicity.[4]
Q3: My compound dissolved in 100% DMSO, but precipitated immediately when I diluted it into my cell culture medium. How can I prevent this?
A3: This phenomenon, known as "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. While the compound is soluble in a high percentage of organic co-solvent, the abrupt shift to a primarily aqueous environment upon dilution causes it to precipitate.
There are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.
-
Modify the Dilution Method: Instead of a large, single-step dilution, try a stepwise serial dilution. More importantly, ensure rapid and vigorous mixing (e.g., vortexing) as you add the DMSO stock to the aqueous medium to promote dispersion before the compound has a chance to aggregate and precipitate.
-
Increase the Co-solvent Concentration (with caution): You can try to increase the final percentage of DMSO in your assay medium, but this must be balanced against potential solvent toxicity to your cells.
-
Explore Advanced Formulation Techniques: If the above methods fail, you may need to employ more advanced solubilization techniques such as using surfactants or cyclodextrins, which are detailed in Section 2.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The toxic concentration of DMSO is highly dependent on the cell type and the duration of exposure.[5] As a general guideline, most mammalian cell lines can tolerate DMSO concentrations up to 0.5% (v/v) for extended periods (24-48 hours) without significant effects on viability.[3] Some more robust cell lines may tolerate up to 1%, while sensitive primary cells might show stress at concentrations as low as 0.1%.[5][6] It is critical to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay conditions. Recent studies have shown that even 0.1% DMSO can induce significant changes in gene expression and epigenetic landscapes in certain cell types, highlighting the importance of minimizing its concentration whenever possible.[7][8]
| General DMSO Tolerance Guidelines | |
| Final DMSO Concentration | General Cellular Response |
| ≤ 0.1% | Generally considered safe for most cell lines, including sensitive ones. |
| 0.1% - 0.5% | Acceptable for most standard, robust cell lines (e.g., HeLa, HEK293, A549). |
| 0.5% - 1.0% | May be acceptable for short-term assays (<24h), but requires careful validation.[5] |
| > 1.0% | High risk of cytotoxicity and/or significant off-target biological effects.[3][6] |
Section 2: Troubleshooting Guide & Solubilization Protocols
If basic dissolution in DMSO is insufficient, the following protocols provide alternative and advanced strategies.
Decision-Making Workflow for Solubilization
This workflow guides the user through a logical sequence of steps to find an appropriate solubilization method.
Caption: A workflow for selecting a solubilization strategy.
Protocol 1: The Co-solvent Approach (DMSO Primary)
Causality: Co-solvents like DMSO work by reducing the polarity of the bulk solvent (water), which decreases the interfacial tension between the aqueous solution and the hydrophobic solute, thereby increasing solubility.[9][10]
Methodology:
-
Preparation of High-Concentration Stock:
-
Accurately weigh out your N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea into a sterile, appropriate-sized glass vial.
-
Add a calculated volume of high-purity, anhydrous DMSO to achieve a high but manageable stock concentration (e.g., 10-50 mM).
-
Promote dissolution by vortexing vigorously. Gentle warming in a 37°C water bath can be used if necessary, but check for compound stability at this temperature. Ensure the solution is completely clear with no visible particulates.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Dilution into Final Assay Medium:
-
Thaw an aliquot of the stock solution and bring it to room temperature.
-
Perform a serial dilution. First, make an intermediate dilution of your stock in 100% DMSO if your final concentration is very low.
-
To prepare the final working solution, add the DMSO stock (or intermediate dilution) to your pre-warmed (37°C) cell culture medium or buffer. Crucially, add the small volume of DMSO stock to the large volume of aqueous medium while vortexing to ensure rapid dispersion. Do not add the aqueous medium to the DMSO stock, as this is more likely to cause precipitation.
-
Ensure the final concentration of DMSO does not exceed the predetermined tolerance level for your cell line (ideally ≤ 0.5%).
-
Self-Validation:
-
Visual Check: The final solution should be completely clear to the naked eye.
-
Microscopic Check: Examine a sample of the final solution under a microscope to check for micro-precipitates.
-
Time-Lapse Check: Let the final solution sit at the assay temperature (e.g., 37°C) for the planned duration of your experiment (e.g., 24, 48 hours) and re-check for any precipitation.
Protocol 2: pH Modification
Causality: The solubility of weakly acidic or basic compounds can be significantly altered by changing the pH of the solvent.[11] Urea itself is a weak base, and its hydrolysis can be influenced by pH.[12][13] While N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea does not have strongly ionizable groups, the urea moiety can exhibit pH-dependent behavior.
Methodology:
-
Prepare Buffers: Prepare a set of biologically compatible buffers at different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0, 9.0).
-
Solubility Test:
-
Prepare a 10 mM stock of the compound in DMSO as per Protocol 1.
-
Add a small, consistent volume of the DMSO stock to each buffer to achieve a target concentration that is known to precipitate at physiological pH (e.g., 100 µM).
-
Vortex immediately and incubate at room temperature for 1-2 hours.
-
-
Assess Solubility: Visually inspect each tube for precipitation. If a pH is identified where the compound remains soluble, you can consider if your assay can be performed under those pH conditions. Self-Validation: This method is self-validating through the direct observation of solubility across the tested pH range. However, you must also validate that the altered pH does not negatively impact your cell model or assay endpoint.
Protocol 3: Utilizing Solubilizing Excipients
When co-solvents and pH modification are insufficient, excipients that alter the solution's properties can be employed.
A) Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" where the hydrophobic drug is shielded within the cavity, while the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[16][17]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Methodology (using Hydroxypropyl-β-cyclodextrin, HP-β-CD):
-
Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer or cell culture medium. Gentle warming may be required to fully dissolve the cyclodextrin.
-
Add Compound: Add the solid, powdered N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea directly to the HP-β-CD solution. Alternatively, add a highly concentrated DMSO stock of the compound to the HP-β-CD solution.
-
Promote Complexation: Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Filter and Use: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the solubilized compound-cyclodextrin complex and can be used in your assay. Self-Validation: The success of this protocol is validated by the clarity of the final filtered solution. It is essential to run a parallel control with HP-β-CD alone to ensure the excipient does not interfere with the assay.
B) Non-ionic Surfactants
Causality: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively being solubilized within the aqueous phase.[18] Non-ionic surfactants like Polysorbate 20 (Tween® 20) or Polysorbate 80 are commonly used as they are generally less cytotoxic than ionic surfactants.[18][19]
Methodology (using Polysorbate 20):
-
Prepare Surfactant Solution: Prepare a stock solution of 1-10% Polysorbate 20 in water or buffer.
-
Dissolve Compound: Prepare a concentrated stock of your compound in DMSO.
-
Mix: Add the DMSO stock to the surfactant solution. Vortex well. The surfactant should help to keep the compound in solution.
-
Dilute: Further dilute this mixture into your final assay medium. The goal is to keep the final Polysorbate 20 concentration as low as possible (e.g., 0.01% - 0.1%) while maintaining solubility. Self-Validation: As with other methods, visual clarity is the primary indicator of success. A vehicle control containing the final concentration of both DMSO and Polysorbate 20 is mandatory to account for any effects of the formulation components on the biological system.
Section 3: Summary of Solubilization Strategies
| Method | Mechanism | Pros | Cons |
| Co-solvent (DMSO) | Reduces solvent polarity.[9] | Simple, effective for many compounds, well-established. | Potential for cytotoxicity and off-target effects; risk of precipitation upon dilution.[5][7] |
| pH Modification | Increases solubility of ionizable compounds by shifting equilibrium to the charged species. | Simple, inexpensive. | Only effective for ionizable compounds; assay may not be compatible with the required pH. |
| Cyclodextrins | Forms a water-soluble inclusion complex by encapsulating the hydrophobic molecule.[14] | High loading capacity, generally low toxicity.[17] | Can be expensive; may alter drug-protein binding or membrane permeability.[2] |
| Surfactants | Forms micelles that sequester the hydrophobic compound in their core.[18] | Effective at low concentrations, can improve stability. | Potential for cell lysis at higher concentrations; can interfere with some assays (e.g., protein binding). |
Section 4: References
-
Application of Surfactants in Cell Culture Media: A Review and Theoretical Protocol for Potassium Neodecanoate. (n.d.). Benchchem. Retrieved March 10, 2026, from
-
Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Biology Pharmacy and Health Sciences, 13(03), 141–149. Retrieved March 10, 2026, from
-
A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021, January 15). ManTech Publications. Retrieved March 10, 2026, from
-
Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture. (n.d.). CiteDrive. Retrieved March 10, 2026, from
-
Cosolvent. (n.d.). In Wikipedia. Retrieved March 10, 2026, from
-
Mammalian cell culture performance through surfactant supplementation of feed media. (n.d.). Google Patents. Retrieved March 10, 2026, from
-
Surfactants in cell culture media: Impact on HEK and CHO cells in cultivation and transfection. (n.d.). Retrieved March 10, 2026, from
-
Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture. (2023, June 22). PubMed. Retrieved March 10, 2026, from
-
The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. (2012, January 26). ACS Publications. Retrieved March 10, 2026, from
-
DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. (2019, March 15). Genedata. Retrieved March 10, 2026, from
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Retrieved March 10, 2026, from
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Retrieved March 10, 2026, from
-
DMSO induces drastic changes in human cellular processes and epigenetic landscape >in vitro>. (2019, March 15). Maastricht University. Retrieved March 10, 2026, from
-
Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31). Retrieved March 10, 2026, from
-
From what concentration of DMSO is harmful to cell in vivo and vitro? (2017, April 12). ResearchGate. Retrieved March 10, 2026, from
-
CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved March 10, 2026, from
-
THE STUDY OF THE INFLUENCE OF DMSO ON HUMAN FIBROBLASTS PROLIFERATION IN-VITRO. (n.d.). Jagiellonian Center of Innovation. Retrieved March 10, 2026, from
-
Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds. (n.d.). Benchchem. Retrieved March 10, 2026, from
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. Retrieved March 10, 2026, from
-
Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. (n.d.). PMC. Retrieved March 10, 2026, from
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018, September 15). SciSpace. Retrieved March 10, 2026, from
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC. Retrieved March 10, 2026, from
-
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK. Retrieved March 10, 2026, from
-
Dissolution Method Development for Poorly Soluble Compounds. (n.d.). Retrieved March 10, 2026, from
-
Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. (2018, August 8). pharma excipients. Retrieved March 10, 2026, from
-
Urea pH in Water: What You Need to Know. (2025, July 10). Retrieved March 10, 2026, from
-
Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. (n.d.). Université Laval. Retrieved March 10, 2026, from
-
N- (2-Chloroethyl) -N'- (4-cyanophenyl) urea. (n.d.). GenPrice UK. Retrieved March 10, 2026, from
-
2-Chloroethyl urea derivatives. (n.d.). Google Patents. Retrieved March 10, 2026, from
-
Urea Fertilizer and pH Influence on Sorption Process of Flumetsulam and MCPA Acidic Herbicides in a Volcanic Soil. (2016, January 11). ResearchGate. Retrieved March 10, 2026, from
-
Application Notes and Protocols for the Synthesis of N-(2-cyanophenyl)-N'-isopropylurea. (n.d.). Benchchem. Retrieved March 10, 2026, from
-
CAS 100953-84-2: Urea, N,N'-bis(4-cyanophenyl)-. (n.d.). CymitQuimica. Retrieved March 10, 2026, from
-
Urea, n-(2-chloroethyl)-n'-(4-(2,3-dioxo-4-ethyl-1-piperazinyl)butyl). (n.d.). PubChemLite. Retrieved March 10, 2026, from
-
Lowering of the pH of textile processing solutions by adding urea sulfate as a pH adjusting agent. (n.d.). Google Patents. Retrieved March 10, 2026, from
-
Ammonia Volatilization Urea. (n.d.). nue.okstate.edu. Retrieved March 10, 2026, from
-
2-Cyanoethylurea. (n.d.). PubChem. Retrieved March 10, 2026, from
-
N-(4-cyanophenyl)urea. (n.d.). Santa Cruz Biotechnology. Retrieved March 10, 2026, from
-
Colorimetric determination of urea v2. (2025, September 6). ResearchGate. Retrieved March 10, 2026, from
-
Urea Hydrolysis Rate in Soil Toposequences as Influenced by pH, Carbon, Nitrogen, and Soluble Metals. (2016, January 15). PubMed. Retrieved March 10, 2026, from
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro [genedata.com]
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- 19. citedrive.com [citedrive.com]
Technical Support Center: Synthesis of N-phenyl-N'-(2-chloroethyl)ureas
Welcome to the dedicated support center for the synthesis of N-phenyl-N'-(2-chloroethyl)ureas (CEUs). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental success.
This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab. We will delve into troubleshooting common problems, understanding side reactions, and optimizing your synthetic protocols. Many of these compounds have been investigated for their potential as antineoplastic agents.[1][2][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction to form the N-phenyl-N'-(2-chloroethyl)urea is resulting in a low yield and a complex mixture of byproducts. What are the likely causes?
Answer: This is a very common issue, and it typically points to one of several potential problems, often related to the reactivity of the intermediates and the reaction conditions. The primary synthetic route involves the nucleophilic addition of an aniline derivative to 2-chloroethylisocyanate or the reaction of a phenyl isocyanate with 2-chloroethylamine.[5] The latter is often used with 2-chloroethylamine hydrochloride and a base.
Core Issues & Causal Analysis:
-
Side Reactions of the Isocyanate: Phenyl isocyanates are highly electrophilic and will react with any available nucleophile. If there is residual water in your solvent or starting materials, the isocyanate will react to form an unstable carbamic acid, which then decarboxylates to form the corresponding aniline. This aniline can then react with another molecule of isocyanate to form a disubstituted urea impurity (N,N'-diphenylurea).[6]
-
Instability of 2-Chloroethylamine: The free base of 2-chloroethylamine is an unstable compound.[7] It is prone to self-cyclization to form a highly reactive aziridinium ion, especially under basic conditions and at elevated temperatures.[7] This can lead to polymerization and other side reactions. For this reason, it is often handled as the more stable hydrochloride salt.[7][8]
-
Base Selection and Stoichiometry: The choice and amount of base are critical. A base that is too strong or used in excess can promote the formation of the aziridinium ion from 2-chloroethylamine. Insufficient base will result in a low conversion rate as the reaction requires the free amine form of 2-chloroethylamine to react with the isocyanate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in CEU synthesis.
Recommended Protocol Adjustments:
-
Rigorous Drying of Solvents and Glassware: Ensure your reaction solvents (e.g., dichloromethane, acetone) are anhydrous.[9] Dry all glassware in an oven and cool under an inert gas (nitrogen or argon) before use.
-
Slow Addition of Reagents: Add the isocyanate dropwise to the reaction mixture at a low temperature (typically 0 °C) to control the exothermic nature of the reaction and minimize side reactions.
-
Choice of Base: Triethylamine (TEA) is a commonly used base for this reaction when starting with the hydrochloride salt. It is generally sufficient to deprotonate the amine without excessively promoting side reactions.
-
In Situ Formation of the Free Amine: A preferred method is to generate the free 2-chloroethylamine base in situ at a low temperature just before the addition of the isocyanate. This minimizes the time the unstable free amine is present in the reaction mixture.
Question 2: I am observing a significant amount of a symmetrical urea byproduct (N,N'-diphenylurea). How can I prevent its formation?
Answer: The formation of N,N'-diphenylurea is a classic indicator of water contamination in your reaction.
Mechanism of Side Product Formation:
Caption: Formation pathway of N,N'-diphenylurea byproduct.
Preventative Measures:
-
Use Anhydrous Solvents: Purchase high-quality anhydrous solvents or dry your solvents using appropriate methods (e.g., distillation over a drying agent, molecular sieves).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Check Starting Material Purity: Ensure your phenyl isocyanate has not been partially hydrolyzed during storage. It should be a clear liquid. If it is cloudy or contains solid precipitates, it may be contaminated.
Question 3: My final product appears to be unstable and decomposes upon standing or during purification. What is causing this degradation?
Answer: The N-(2-chloroethyl)urea moiety is inherently reactive and can undergo intramolecular cyclization to form a 2-oxazoline derivative.[10][11] This is particularly favorable in the presence of a base or upon heating.[11] This cyclization can be a key step in the mechanism of action for some of these compounds as anticancer agents.[10]
Degradation Pathway:
The lone pair of electrons on the urea nitrogen can act as a nucleophile, attacking the carbon atom bearing the chlorine in an intramolecular SN2 reaction. This process can be accelerated by residual base from the synthesis or by heat during purification.
Stabilization and Purification Strategies:
-
Purification Method:
-
Recrystallization: This is often the preferred method for purifying solid CEUs. Use a solvent system where the product is soluble at higher temperatures but sparingly soluble at room temperature or below. Avoid prolonged heating.[12]
-
Column Chromatography: If the product is an oil or if recrystallization is not effective, silica gel chromatography can be used. It is advisable to use a non-polar eluent system and run the column relatively quickly to minimize contact time with the silica gel, which can be slightly acidic.
-
-
Post-Reaction Workup: Ensure the workup procedure effectively removes all of the base used in the reaction. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl), followed by a brine wash and drying over an anhydrous salt like sodium sulfate.
-
Storage: Store the purified N-phenyl-N'-(2-chloroethyl)urea in a cool, dark, and dry place.[13] For long-term stability, storage in a freezer under an inert atmosphere is recommended.
Table 1: Recommended Solvents for Recrystallization of Common CEUs
| Solvent System | Typical CEU Solubility Profile | Notes |
| Ethanol/Water | Soluble in hot ethanol, precipitates upon addition of water. | A common and effective system for many aromatic ureas.[12] |
| Acetone/Ether | Soluble in acetone, precipitates upon addition of ether. | Good for inducing crystallization of moderately polar compounds.[9] |
| Dichloromethane/Hexane | Soluble in dichloromethane, precipitates upon addition of hexane. | A suitable non-polar system for less polar CEU derivatives. |
Experimental Protocols
Protocol 1: General Synthesis of N-phenyl-N'-(2-chloroethyl)urea from Phenyl Isocyanate
Materials:
-
Phenyl isocyanate (1.0 eq)
-
2-Chloroethylamine hydrochloride (1.0 eq)
-
Triethylamine (1.05 eq)
-
Anhydrous Dichloromethane (or other suitable anhydrous solvent)[5]
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Inert gas supply (N₂ or Ar)
-
Ice bath
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Add 2-chloroethylamine hydrochloride and anhydrous dichloromethane to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine to the suspension and stir for 15-20 minutes at 0 °C to generate the free amine in situ.
-
Dissolve the phenyl isocyanate in a small amount of anhydrous dichloromethane and add it to the dropping funnel.
-
Add the phenyl isocyanate solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
References
- Physicochemical Properties of 2-Chloroethylamine: A Technical Guide. Benchchem.
- Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. PubMed, May 2011.
- 2-Chloroethylamine hydrochloride 103630 - Safety D
- Bis(2-chloroethyl)
- Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Université Laval.
- Synthesis, antiproliferative activity evaluation and structure-activity relationships of novel aromatic urea and amide analogues of N-phenyl-N'-(2-chloroethyl)ureas. PubMed, July 2010.
- Side reactions to avoid during 1,3-Bis(2-chloroethyl)urea synthesis. Benchchem.
- 2-Chloroethylamine hydrochloride. Apollo Scientific, March 2023.
- 2-Chloroethylamine 99 870-24-6.
- Synthesis of Aryl Urea Derivatives
- US4384140A - 2-Chloroethyl urea derivatives.
- Synthesis of Phenylurea Derivatives & Their Evalu
- A new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)
- Phenylurea. Organic Syntheses Procedure.
- Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. Scholars Research Library.
- N-Phenyl-N'-(2-chloroethyl)ureas (CEUs) as potential antineoplastic agents. Part 3: role of carbonyl groups in the covalent binding to the colchicine-binding site. PubMed, February 2008.
- Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Merck Millipore.
- Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Scilit.
- Synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea. PrepChem.com.
- How to purify the urea bought from market to pure urea?
- CN102442928A - Urea purification method.
- Synthesis Protocol for N-(2-aminophenyl)
Sources
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- 3. N-Phenyl-N'-(2-chloroethyl)ureas (CEUs) as potential antineoplastic agents. Part 3: role of carbonyl groups in the covalent binding to the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea Cytotoxicity Experiments
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea, hereafter referred to as CE-CPU. As a member of the chloroethylurea class of compounds, CE-CPU is presumed to act as an alkylating agent, a mechanism shared by several established chemotherapeutics.[1][2] These agents covalently modify cellular macromolecules, primarily DNA, leading to cytotoxicity, cell cycle arrest, and apoptosis.[3][4]
This document provides in-depth troubleshooting advice, validated protocols, and theoretical background to help you navigate common challenges and ensure the generation of robust, reproducible data in your cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea (CE-CPU)?
A1: Based on its chemical structure, CE-CPU is classified as a chloroethylurea. These compounds are known alkylating agents.[2] The 2-chloroethyl group is highly reactive and can form covalent bonds with nucleophilic sites on cellular molecules, most notably the N7 position of guanine in DNA.[2] This alkylation can lead to DNA cross-linking, strand breaks, and the formation of DNA adducts.[1] Such DNA damage triggers cellular stress responses, which can ultimately result in cell cycle arrest, senescence, or programmed cell death (apoptosis).[3] Some chloroethylurea derivatives have also been shown to target proteins, such as thioredoxin-1, affecting their function and cellular localization.[5][6]
Q2: My IC50 values for CE-CPU are inconsistent between experiments. What are the common causes?
A2: Inconsistent IC50 values are a frequent challenge in cell-based assays.[7] For CE-CPU, variability can stem from several factors:
-
Cell Health and Passage Number: Cells at high passage numbers can undergo genetic drift, altering their sensitivity to drugs. Ensure you are using cells within a consistent, low-passage range.[8]
-
Compound Stability and Solubility: CE-CPU may be unstable or have limited solubility in aqueous culture media. Precipitation or degradation will lead to a lower effective concentration.
-
Inconsistent Seeding Density: The initial number of cells seeded can significantly impact results. Cells should be in the exponential growth phase during the experiment.[8][9]
-
Assay Protocol Variability: Minor deviations in incubation times, reagent concentrations, or plate reader settings can introduce significant error.[10] A 2- to 3-fold variation in IC50 values is often considered acceptable for cell-based assays, but larger deviations require troubleshooting.[7][8]
Q3: My compound is precipitating when I add it to the cell culture medium. How can I prevent this?
A3: Compound precipitation is a common problem for hydrophobic molecules.[11] It often occurs due to "solvent shock," where a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into the aqueous medium.[11]
-
Optimize Stock Concentration: Use the highest possible stock concentration in DMSO to minimize the final percentage of DMSO in the culture medium (ideally ≤ 0.5%).
-
Pre-warm Media: Adding the compound to pre-warmed (37°C) media can help maintain solubility.[12]
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution in warm media to gradually reduce the solvent polarity.[12]
-
Sonication: Briefly sonicating the diluted compound in media may help dissolve small precipitates, but verify that this does not affect the compound's activity.[12]
Troubleshooting Common Experimental Issues
Problem 1: Low or No Cytotoxicity Observed
| Possible Cause | Explanation & Solution |
| Compound Insolubility/Precipitation | The compound may not be bioavailable to the cells. Solution: Visually inspect the media under a microscope for precipitates. If observed, follow the steps in FAQ Q3 . Prepare fresh dilutions for each experiment.[11] |
| Compound Instability | Chloroethylurea compounds can be susceptible to hydrolysis in aqueous solutions.[13] The compound may be degrading over the course of the incubation. Solution: Minimize the time the compound is in aqueous solution before being added to cells. Consider shorter incubation times or replenishing the media with fresh compound during long-term assays. |
| Cell Line Resistance | The chosen cell line may be inherently resistant to alkylating agents, potentially through efficient DNA repair mechanisms or high levels of detoxifying enzymes like glutathione S-transferases. Solution: Use a positive control compound known to be effective in your cell line (e.g., Cisplatin, Carmustine [BCNU]) to confirm the cells are responsive to DNA-damaging agents.[14] |
| Sub-optimal Cell Health | Cells that are confluent or not in the logarithmic growth phase are less susceptible to cytotoxic agents. Solution: Ensure cells are seeded at an optimal density and are actively dividing at the start of the experiment.[9] |
Problem 2: High Variability Between Replicate Wells
| Possible Cause | Explanation & Solution |
| Uneven Cell Seeding | Inconsistent cell numbers across wells will lead to variable results. Solution: Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette with reverse pipetting technique to minimize volume errors.[10] |
| Edge Effect | Wells on the perimeter of a 96-well plate are prone to faster evaporation, concentrating the compound and affecting cell growth. Solution: Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.[7][10] |
| Inaccurate Pipetting | Small errors in pipetting serial dilutions or reagents can be magnified in the final results. Solution: Use calibrated pipettes and fresh tips for each dilution. Ensure thorough mixing at each dilution step.[8] |
Problem 3: Discrepancy Between Different Viability Assays
| Possible Cause | Explanation & Solution |
| Different Biological Endpoints | Assays measure different cellular parameters. For example, MTT/XTT assays measure mitochondrial metabolic activity, while Trypan Blue measures membrane integrity.[7] Solution: This is not necessarily an error. A compound might inhibit metabolic activity before causing membrane rupture. Understanding the mechanism can explain these differences. To confirm cell death, use a more direct method like Annexin V/PI staining. |
| Assay Interference | The compound itself may interfere with the assay chemistry. For example, it might reduce the MTT reagent non-enzymatically or have an intrinsic color that affects absorbance readings. Solution: Run a cell-free control containing only media and the compound at all concentrations to check for direct effects on the assay reagents.[15] |
Experimental Workflows & Protocols
Workflow for Investigating Inconsistent IC50 Values
The following diagram outlines a logical workflow for troubleshooting inconsistent IC50 data.
Caption: A decision tree for troubleshooting IC50 variability.
Protocol 1: MTT Assay for Cytotoxicity
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of CE-CPU in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the 2X compound dilutions. Include vehicle control wells (medium with DMSO) and no-cell blank wells (medium only).[8]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.[17][18]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle control wells.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[19][20]
-
Cell Treatment: Seed cells in a 6-well plate and treat with CE-CPU at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for the desired time. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like EDTA to preserve membrane integrity.[21]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet once with 1 mL of cold 1X PBS.[19]
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[21][22]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[19][23]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[24][25]
-
Cell Treatment & Harvesting: Treat and harvest cells as described in Protocol 2, Step 1 & 2.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.[26][27] Incubate on ice for at least 30 minutes (or store at -20°C for several weeks).[26]
-
Washing: Centrifuge the fixed cells at 500 x g for 10 minutes. Decant the ethanol and wash the pellet twice with PBS.[25]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[24][26] RNase treatment is essential to prevent staining of double-stranded RNA.[26]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry. Use gating strategies to exclude cell doublets and debris. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.[24][27]
Mechanistic Insights & Data Interpretation
Expected Cellular Response to CE-CPU
As an alkylating agent, CE-CPU is expected to induce DNA damage. This damage can trigger specific cellular responses that can be experimentally verified.
Caption: Proposed mechanism of action and corresponding experimental readouts for CE-CPU.
By combining the results from these assays, you can build a comprehensive profile of CE-CPU's cytotoxic effects. For example, observing a significant increase in the G2/M population via PI staining, coupled with a rise in Annexin V-positive cells, would strongly suggest that CE-CPU induces G2/M arrest followed by apoptosis.
References
-
Ask the Scientists. (2026, January 23). How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. Retrieved March 7, 2026, from [Link]
-
Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved March 7, 2026, from [Link]
-
EBSCO. (n.d.). Alkylating agents in chemotherapy. Retrieved March 7, 2026, from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved March 7, 2026, from [Link]
- Ralhan, R., & Kaur, J. (2007). Alkylating agents and cancer therapy.
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved March 7, 2026, from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved March 7, 2026, from [Link]
- Gnanasekar, S., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange.
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved March 7, 2026, from [Link]
-
MDPI. (2024, September 10). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Retrieved March 7, 2026, from [Link]
-
University of Chicago. (n.d.). The Annexin V Apoptosis Assay. Retrieved March 7, 2026, from [Link]
-
Nurses.com. (2022, September 30). Reviewing the Pharmacology of Alkylating Agents. Retrieved March 7, 2026, from [Link]
-
In-Cell.com. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved March 7, 2026, from [Link]
- Patenaude, A., et al. (2008). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British Journal of Cancer, 98(4), 757-766.
-
ResearchGate. (2025, August 9). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Retrieved March 7, 2026, from [Link]
-
PubMed. (1987). Synthesis and Cytotoxic Activity of N-(2-chloroethyl). Retrieved March 7, 2026, from [Link]
-
Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved March 7, 2026, from [Link]
-
PubMed. (1994). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Retrieved March 7, 2026, from [Link]
-
PubMed. (1976). Cytotoxic effects of 1,3-bis(2 chloroethyl)-1-nitrosourea (BCNU) on cultured human glioblastomas. Retrieved March 7, 2026, from [Link]
-
Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?. Retrieved March 7, 2026, from [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays. Retrieved March 7, 2026, from [Link]
-
BioProcess International. (2020, November 12). Process-Scale Precipitation of Impurities in Mammalian Cell Culture Broth. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2025, February 19). Can IC50 value change for a drug for different experiments using same cell line? and if yes how many folds?. Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). US4384140A - 2-Chloroethyl urea derivatives.
-
PubMed. (2008, August 1). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Retrieved March 7, 2026, from [Link]
-
PubChemLite. (2026). Urea, n-(2-chloroethyl)-n'-(2-(2,3-dioxo-4-methyl-1-piperazinyl)ethyl)-n-nitroso-. Retrieved March 7, 2026, from [Link]
-
USDA ARS. (n.d.). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). Urea, N'-(4-cyanophenyl)-N,N-dimethyl-. Retrieved March 7, 2026, from [Link]
-
PubMed. (2016, July 19). Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. Retrieved March 7, 2026, from [Link]
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Technical Support Center: N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea Purification & Troubleshooting
Welcome to the Technical Support Center for N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea (CAS: 13908-43-5) 1. This specific chloroethyl urea is a critical intermediate in the synthesis of advanced antineoplastic agents, microtubule-disrupting compounds, and targeted kinase inhibitors.
Because this molecule contains a highly reactive electrophilic 2-chloroethyl moiety, its purification presents unique challenges. Standard aggressive purification techniques often lead to product degradation. This guide provides field-proven, causality-driven methodologies to isolate this compound with high purity and yield.
Physicochemical Properties & Handling Rationale
To purify N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea effectively, one must first understand its chemical vulnerabilities. The molecule features a urea linkage adjacent to a 2-chloroethyl group.
The Causality of Degradation:
Under basic conditions or when subjected to prolonged heating (>40°C), the urea nitrogen undergoes deprotonation or thermal activation. This dramatically increases its nucleophilicity, causing it to attack the
Consequently, all purification choices must adhere to the following rules:
-
Avoid Strong Bases: Never use basic alumina for chromatography or basic aqueous washes (e.g.,
, ). -
Strict Thermal Limits: Rotary evaporation and recrystallization must be performed strictly below 40°C.
-
Solvent Selection: Aprotic solvents (DCM, Ethyl Acetate) are preferred during extraction to prevent solvolysis of the alkyl chloride 3.
Pathway showing base/heat-induced cyclization of the chloroethyl urea to an imidazolidinone.
Quantitative Data: Purification Strategy Comparison
Depending on the crude purity profile, different techniques offer specific trade-offs between yield and final purity.
| Purification Method | Principle | Typical Yield (%) | Purity Achieved (%) | Primary Impurity Targeted |
| Liquid-Liquid Extraction | Differential solubility (DCM/H₂O) | 90 - 95 | 70 - 80 | 2-Chloroethylamine HCl (Water-soluble) |
| Flash Chromatography | Polarity-based silica adsorption | 65 - 75 | > 98 | Imidazolidin-2-one degradants, side-products |
| Low-Temp Recrystallization | Differential thermal solubility | 50 - 60 | > 95 | Trace reactants, regioisomers |
Experimental Protocols (Self-Validating Workflows)
Protocol A: Liquid-Liquid Extraction (Initial Cleanup)
Rationale: Synthesis often leaves behind unreacted 2-chloroethylamine hydrochloride. Because this salt is highly hydrophilic and the target urea is lipophilic, a simple biphasic extraction removes the bulk of the starting material without thermal stress.
-
Dilution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).
-
Washing: Transfer to a separatory funnel. Wash with an equal volume of cold, deionized water (
). Do not use brine if it is slightly basic. -
Separation: Collect the lower organic (DCM) layer. Repeat the aqueous wash two more times.
-
Drying: Dry the organic layer over anhydrous
(avoid due to its basicity). Filter the drying agent. -
Self-Validation Step: Spot the organic layer on a TLC plate alongside a 2-chloroethylamine standard. Stain with Ninhydrin. The absence of a purple spot at the baseline confirms the successful removal of the amine salt.
Protocol B: Flash Column Chromatography (High Purity)
Rationale: To separate the intact urea from its cyclized imidazolidinone degradant, normal-phase chromatography is required. The imidazolidinone is significantly more polar due to its rigid dipole.
-
Preparation: Pack a column with standard neutral Silica Gel (230-400 mesh) using Hexane.
-
Loading: Dry-load the crude product onto a small amount of silica to ensure a narrow elution band, or load directly using a minimal amount of DCM.
-
Elution: Run a gradient from 20% Ethyl Acetate in Hexane to 50% Ethyl Acetate in Hexane.
-
Self-Validation Step: Analyze fractions via TLC (Eluent: 1:1 EtOAc/Hexane). The target N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea typically presents an
(UV active). The cyclized imidazolidin-2-one degradant will elute later ( ). Pool only the fractions containing the single spot. -
Concentration: Evaporate the pooled fractions under reduced pressure. Critical: Keep the water bath temperature strictly
to prevent in-flask cyclization.
Protocol C: Low-Temperature Recrystallization (Scale-up)
Rationale: For multi-gram scale purification where chromatography is impractical, recrystallization from Isopropanol (iPrOH) is highly effective, provided thermal limits are respected.
-
Dissolution: Suspend the crude urea in Isopropanol (approx. 5-7 mL/g). Warm gently to no more than 40°C while stirring until just dissolved. If it does not dissolve at 40°C, add a few drops of Acetonitrile until clarity is achieved.
-
Cooling: Remove from the heat source and allow the flask to cool to room temperature slowly over 2 hours to promote large crystal lattice formation (excluding impurities).
-
Precipitation: Transfer the flask to a refrigerator (4°C) for 12 hours, then to an ice bath for 1 hour prior to filtration.
-
Filtration: Filter the white/off-white crystals through a Buchner funnel and wash with ice-cold Hexane.
-
Self-Validation Step: Take a 1 mg aliquot of the dried crystals and dissolve in 1 mL of LC-MS grade acetonitrile. Run a rapid LC-MS gradient. The presence of a predominant peak at m/z 224
confirms the intact urea. If a significant peak at m/z 188 is observed, thermal degradation occurred during dissolution or drying.
Step-by-step decision tree for the purification of crude N-(2-chloroethyl)-N'-(4-cyanophenyl)urea.
Troubleshooting Guide & FAQs
Q: My purified product is an oily liquid instead of a solid. What went wrong? A: N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea should be a crystalline solid. Oiling out (coacervation) usually indicates either the presence of residual solvent (like EtOAc) or a high concentration of the imidazolidinone degradant lowering the melting point. Solution: Re-dissolve the oil in a minimum amount of DCM, add Hexane until slightly cloudy, and seed with a pure crystal.
Q: I used a standard Sodium Bicarbonate wash to neutralize trace acids, but my yield dropped by 40%. Why?
A: Even mild bases like
Q: How should I store the purified compound to prevent degradation over time? A: Like other related chloroethyl compounds (e.g., BCNU), this molecule is sensitive to ambient moisture and heat 3. Store the purified solid in an amber glass vial, backfilled with Argon or Nitrogen, and keep it refrigerated at 2-8°C.
References
-
National Institutes of Health (PMC). "Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4." Journal of Medicinal Chemistry. Available at:[Link]
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- 3. 1,3-Bis(2-chloroethyl)urea | 2214-72-4 | Benchchem [benchchem.com]
Comparative Analysis: N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea vs. N-(2-chloroethyl)-N-nitrosoureas (CENUs)
Executive Summary
The development of alkylating agents in oncology has historically been dominated by DNA-targeting compounds. Classic N-(2-chloroethyl)-N-nitrosoureas (CENUs) —such as carmustine, lomustine, and fotemustine—are highly reactive, "hard" electrophiles that induce lethal DNA interstrand cross-links[1]. However, their clinical utility is frequently limited by severe myelosuppression and intrinsic tumor resistance mediated by DNA repair enzymes like O6-methylguanine-DNA methyltransferase (MGMT)[2].
To circumvent these limitations, a newer class of compounds known as Aryl Chloroethylureas (CEUs) was developed. N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea is a prototypical member of this class. By removing the nitroso group and introducing an electron-withdrawing para-cyano phenyl ring, the molecule is transformed into a stable, "soft" electrophile. Instead of targeting DNA, CEUs selectively alkylate nucleophilic cysteine residues on critical intracellular proteins, including
Mechanistic Divergence: The Role of the Nitroso Group
The fundamental difference in the pharmacological behavior of these two classes stems entirely from the presence or absence of the
CENUs: Hard Alkylation and DNA Cross-linking
CENUs are inherently unstable in physiological conditions. The nitroso group drives spontaneous heterolytic cleavage, yielding two reactive intermediates: an isocyanate (which carbamoylates proteins) and a highly reactive chloroethyldiazohydroxide[1][5]. The diazohydroxide generates a "hard" chloroethyl carbonium ion that aggressively attacks the O6 and N7 positions of guanine in DNA. The initial O6-chloroethylguanine monoadduct slowly undergoes an intramolecular rearrangement to form a covalent bridge with the N3 position of cytosine on the complementary strand, resulting in a DNA interstrand cross-link (ISC) that halts replication and triggers apoptosis[2][6].
CEUs: Soft Alkylation and Protein Targeting
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea lacks the nitroso group, rendering it highly stable in aqueous environments. It does not spontaneously decompose into a carbonium ion. Instead, the intact molecule acts as a "soft" alkylating agent. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, soft electrophiles preferentially react with soft nucleophiles. Consequently, CEUs bypass the "hard" nitrogen and oxygen nucleophiles of DNA bases and selectively target the "soft" sulfhydryl groups of cysteine residues on specific proteins[3][7].
Key targets of CEUs include:
- -Tubulin: Alkylation disrupts microtubule polymerization dynamics, arresting cells in the G2/M phase[4].
-
Thioredoxin-1 (Trx-1) and Prohibitin (Phb): Alkylation of these chaperone and redox proteins prevents their translocation from the cytosol to the nucleus, disrupting essential transcriptional survival signals and triggering mitochondria-mediated apoptosis[3][8].
Fig 1: Mechanistic divergence driven by the presence/absence of the nitroso group.
Quantitative Performance & Profiling
The following table synthesizes the biochemical and pharmacological distinctions between the two classes, highlighting how structural modifications translate into functional outcomes.
| Parameter | N-(2-chloroethyl)-N-nitrosoureas (CENUs) | N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea (CEU) |
| Primary Target | DNA (O6 and N7 of Guanine)[6] | Proteins ( |
| Electrophile Classification | Hard (Carbonium ion / Diazohydroxide) | Soft (Intact chloroethylurea) |
| Aqueous Half-Life ( | < 15 to 45 minutes (Rapid decomposition)[1] | > 24 hours (Highly stable) |
| Primary Resistance Mechanism | High MGMT expression; Mismatch Repair (MMR) deficiency[2] | P-glycoprotein efflux (partial); Insensitive to MGMT/MMR status |
| Cell Cycle Arrest | S-phase delay, G2/M arrest (Post-replication) | G0/G1 (Trx-1 mediated) or G2/M (Tubulin mediated)[3] |
| Bystander Effect | Present (via lipid/metabolic alterations)[9] | Not distinctly characterized |
| Toxicity Profile | Severe, delayed cumulative myelosuppression | Reduced hematological toxicity; targeted cytotoxicity |
Experimental Workflows for Comparative Validation
To objectively compare these agents in a preclinical setting, researchers must utilize orthogonal assays that distinguish between DNA cross-linking and protein alkylation. The following self-validating protocols are designed to confirm the specific mechanism of action for each compound.
Protocol A: Quantifying DNA Interstrand Cross-links (CENU Validation)
Because CENUs induce cross-links that prevent DNA unwinding, a modified Alkaline Comet Assay is the gold standard for validation.
-
Cell Treatment: Seed MGMT-deficient cells (e.g., U87 glioblastoma) at
cells/well. Treat with Carmustine (CENU control) or N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea for 2 hours. Wash and incubate in drug-free media for 12 hours to allow cross-link formation. -
Irradiation (The Self-Validating Step): Expose cells to 10 Gy of
-irradiation to induce random single-strand breaks (SSBs). Causality note: In untreated cells, SSBs cause DNA to migrate rapidly in an electric field (large comet tail). If CENUs have formed cross-links, they will physically tether the strands, restricting migration despite the SSBs. -
Lysis & Electrophoresis: Lyse cells in alkaline buffer (pH > 13) for 1 hour to unwind DNA. Electrophorese at 25V, 300mA for 30 minutes.
-
Analysis: Stain with SYBR Gold. Calculate the Tail Moment. CENU-treated cells will show a significantly reduced Tail Moment compared to irradiated controls. CEU-treated cells will show no cross-linking (Tail Moment equivalent to irradiated control).
Protocol B: Assessing Trx-1 Nuclear Exclusion (CEU Validation)
To validate the protein-targeting mechanism of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea, monitor the subcellular localization of Thioredoxin-1.
-
Treatment: Treat MCF-7 breast carcinoma cells with
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea for 24 hours[3]. -
Fractionation: Lyse cells using a mild hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl) containing protease inhibitors. Centrifuge at 800 x g to pellet intact nuclei. Separate the cytosolic supernatant.
-
Nuclear Lysis: Resuspend the nuclear pellet in RIPA buffer to extract nuclear proteins.
-
Western Blotting: Run both fractions on a 12% SDS-PAGE gel. Probe with anti-Trx-1 and anti-Prohibitin antibodies. Use Lamin B1 (nuclear) and GAPDH (cytosolic) as purity controls.
-
Interpretation: CEU treatment covalently alkylates Trx-1/Phb, masking nuclear localization signals or disrupting chaperone interactions. This results in the accumulation of Trx-1 in the cytosolic fraction and depletion in the nuclear fraction, directly correlating with G0/G1 cell cycle arrest[3].
Fig 2: Orthogonal experimental workflows required to differentiate the mechanisms of action.
Translational Implications for Drug Development
The shift from N-(2-chloroethyl)-N-nitrosoureas to aryl chloroethylureas like N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea represents a rational approach to overcoming chemoresistance.
Because CENU efficacy is heavily dependent on the tumor's inability to repair O6-guanine adducts, tumors expressing high levels of MGMT are intrinsically resistant[2]. Furthermore, because the DNA cross-link requires mismatch repair (MMR) pathways to recognize the damage and trigger apoptosis, MMR-deficient tumors also exhibit resistance.
Conversely, the cyanophenyl CEU derivative operates entirely outside the DNA repair paradigm. By targeting the redox regulatory network (Trx-1) and mitochondrial stability (Prohibitin, VDAC)[3][4], it retains potent cytotoxicity against MGMT-positive, MMR-deficient, and even hypoxia-resistant tumor phenotypes[4]. For drug development professionals, this underscores the value of tuning electrophilic softness to redirect a molecule's interactome from genomic DNA to the proteome.
References
-
Hayes, M. T., et al. "Mechanism of Action of Fotemustine, a New Chloroethylnitrosourea Anticancer Agent: Evidence for the Formation of Two DNA-Reactive Intermediates Contributing to Cytotoxicity." Biochemistry, ACS Publications.
-
Fortin, J. S., et al. "New Aryl Chloroethylureas alkylating thioredoxin-1 and prohibitin that induce their exclusion of the nuclear compartment." Cancer Research, AACR Journals.
-
Patsnap Synapse. "What is the mechanism of Carmustine?" Patsnap.
-
Robins, P., et al. "Cross-linking of DNA induced by chloroethylnitrosourea is presented by O6-methylguanine-DNA methyltransferase." Nucleic Acids Research, PMC.
-
Lafargue, A., et al. "Chemotherapy-induced bystander effect in response to several chloroethylnitrosoureas: an origin independent of DNA damage?" PubMed.
-
Hayes, M. T., et al. "Mechanism of Action of Fotemustine, a New Chloroethylnitrosourea Anticancer Agent: Evidence for the Formation of Two DNA-Reactive Intermediates Contributing to Cytotoxicity." Biochemistry, ACS Publications.
-
Benoit-Biancamano, M., et al. "New Soft Alkylating Agents with Enhanced Cytotoxicity against Cancer Cells Resistant to Chemotherapeutics and Hypoxia." Cancer Research, Academia.edu.
-
Fortin, J. S., et al. "New soft alkylating agents with enhanced cytotoxicity against cancer cells resistant to chemotherapeutics and hypoxia." Semantic Scholar.
-
Fortin, J. S., et al. "New Aryl Chloroethylureas alkylating thioredoxin-1 and prohibitin that induce their exclusion of the nuclear compartment." ResearchGate.
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A Guide to Investigating Cross-Resistance Profiles of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea (CECPU) with Standard-of-Care Anticancer Agents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-resistance profile of the novel compound N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea (CECPU). While specific biological data on CECPU is emerging, its structural class—N-phenyl-N'-(2-chloroethyl)ureas (CEUs)—suggests a mechanism of action that may involve targeting the thioredoxin (Trx) system or microtubule dynamics.[1][2][3] Understanding how resistance to established anticancer drugs affects sensitivity to CECPU is paramount for defining its potential therapeutic niche and identifying patient populations most likely to benefit.
This document outlines the mechanistic rationale, experimental workflows, and detailed protocols necessary to conduct a thorough cross-resistance study.
Part 1: Mechanistic Rationale and Selection of Comparator Drugs
The design of a robust cross-resistance study hinges on a clear mechanistic hypothesis. CEUs are "soft" alkylating agents that, unlike traditional agents that heavily target DNA, have been shown to covalently modify proteins.[3] A key target identified for several CEU analogues is Thioredoxin-1 (Trx-1), a central protein in cellular redox homeostasis.[3] Overexpression of Trx-1 is a known driver of resistance to various chemotherapies, including cisplatin and doxorubicin, by mitigating oxidative stress and inhibiting apoptosis.[4][5]
Therefore, a primary hypothesis is that CECPU's efficacy will be influenced by the cellular redox state and Trx-1 expression levels. A secondary hypothesis, based on other CEU analogues like N-(4-iodophenyl)-N′-(2-chloroethyl)urea (ICEU), is that CECPU may act as a microtubule disrupter.[2]
Based on these potential mechanisms, a carefully selected panel of comparator drugs is essential to probe for distinct resistance pathways.
Table 1: Recommended Comparator Anticancer Drugs
| Drug Class | Comparator Drug | Mechanism of Action | Rationale for Inclusion |
| Platinum Agent | Cisplatin | Forms DNA adducts and interstrand cross-links, inducing DNA damage and apoptosis. | Resistance is often multifactorial, involving enhanced DNA repair, altered drug transport, and detoxification pathways linked to the cellular redox state.[6] |
| Taxane | Paclitaxel | Promotes microtubule assembly and stabilization, leading to G2/M cell cycle arrest and apoptosis.[7] | To investigate potential cross-resistance or collateral sensitivity with a compound that has an opposing effect on microtubule dynamics. |
| Anthracycline | Doxorubicin | Inhibits topoisomerase II, intercalates into DNA, and generates reactive oxygen species (ROS). | Its ROS-generating mechanism provides a direct link to the Trx-1 redox system. Resistance can be mediated by Trx-1 overexpression.[4] |
| Direct Trx-1 Inhibitor | PX-12 | Irreversibly inhibits Trx-1 by binding to its active site cysteine residues.[4][8] | Serves as a mechanistic positive control. Similar resistance patterns would strongly implicate the Trx-1 pathway in CECPU's mechanism of action. |
Part 2: Experimental Design & Workflow
The overall strategy involves developing cell lines with acquired resistance to standard agents and then assessing their sensitivity to CECPU. This is complemented by synergy studies in the parental, drug-sensitive cell lines to identify potentially beneficial combinations.
Conclusion
This guide provides a structured, hypothesis-driven approach to elucidating the cross-resistance profile of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea. By systematically generating resistant cell lines and employing validated assays for cytotoxicity, drug interaction, and mechanistic analysis, researchers can build a comprehensive understanding of CECPU's potential. The findings from these studies will be instrumental in identifying potential therapeutic combinations, predicting clinical efficacy, and guiding the future development of this promising anticancer agent.
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Kirkpatrick, D. L., et al. (2022). Thioredoxin Reductase Inhibition for Cancer Therapy. Antioxidants & Redox Signaling. [Link]
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Procell. (2023). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell Life Science&Technology Co.,Ltd.[Link]
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Powis, G. (2003). Thioredoxin Inhibition of Apoptosis and Cancer Treatment. Grantome. [Link]
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Creative Bioarray. (2023). Establishment of Drug-resistant Cell Lines. Creative Bioarray. [Link]
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Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research. [Link]
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Ramanathan, R. K., et al. (2007). A Phase I Pharmacokinetic and Pharmacodynamic Study of PX-12, a Novel Inhibitor of Thioredoxin-1, in Patients with Advanced Solid Tumors. Clinical Cancer Research. [Link]
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Raninga, P. V., et al. (2015). Inhibition of thioredoxin 1 leads to apoptosis in drug-resistant multiple myeloma. Oncotarget. [Link]
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Mori, T., et al. (2021). The Thioredoxin-1 Inhibitor, PX-12, Suppresses Local Osteosarcoma Progression. Anticancer Research. [Link]
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Lee, S., et al. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [Link]
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A.I. For Medicine. (2024). Drug Synergy Calculator - Combination Index (CI) | Chou-Talalay Method. A.I. For Medicine. [Link]
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Lee, J. J. (2014). Experiment Designs for the Assessment of Drug Combination Synergism. Statistics in Biopharmaceutical Research. [Link]
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Smith, H. W. (2013). Ways to generate drug-resistant cancer cell lines? ResearchGate. [Link]
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Creative Bioarray. (2023). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
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O'Neill, M. A., et al. (2022). Step-by-step workflow of the standardized sulforhodamine B (SRB) assay. ResearchGate. [Link]
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Frei, E. 3rd, et al. (1991). Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. Cancer Chemotherapy and Pharmacology. [Link]
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Chou, T. C. (2010). Using the Chou-Talalay Method Drug Combination Studies and Their Synergy Quantification. ResearchGate. [Link]
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O'Neill, M. A., et al. (2022). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX. [Link]
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Gonzalez-Suarez, I., et al. (2016). Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina. Methods in Molecular Biology. [Link]
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Li, H. Q., et al. (2009). Urea derivatives as anticancer agents. Anticancer Agents in Medicinal Chemistry. [Link]
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SynergyScore. (2024). Reliable Synergy Calculator to Optimize Your Supplements. SynergyScore. [Link]
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Tepe, J. J. (1992). Antitumor alkylating agents: in vitro cross-resistance and collateral sensitivity studies. Journal of the National Cancer Institute. [Link]
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Ochoa-de-Landa, E., et al. (2020). Mechanisms of Taxane Resistance. Cancers. [Link]
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Kounatidou, E., et al. (2019). Intra vs Inter Cross-Resistance Determines Treatment Sequence between Taxane and AR-Targeting Therapies in Advanced Prostate Cancer. Cancers. [Link]
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Canvax. (2023). DATA SHEET SRB Cytotoxicity Assay. Canvax Biotech. [Link]
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Moreau, E., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Bioorganic & Medicinal Chemistry. [Link]
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Springer Nature. (2024). Western Blot Protocols and Methods. Springer Nature Experiments. [Link]
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Le Calvé, B., et al. (2007). N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer. [Link]
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Di Mola, A., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. [Link]
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Tashfeen, A., et al. (2019). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances. [Link]
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Tashfeen, A., et al. (2019). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances. [Link]
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Ghorab, M. M., et al. (2019). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports. [Link]
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Validating the Anticancer Activity of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea: A Comparative Guide to Soft Alkylating Agents vs. Classic Chemotherapeutics
Executive Summary
For decades, the development of alkylating antineoplastic agents has been constrained by a severe therapeutic bottleneck: the indiscriminate cross-linking of DNA, which invariably leads to dose-limiting myelosuppression and high susceptibility to resistance mechanisms (e.g., MGMT overexpression).
As a Senior Application Scientist, I present this comparative guide to validate a paradigm-shifting alternative: N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea . Belonging to the N-aryl-N'-(2-chloroethyl)urea (CEU) family, this compound acts as a "soft" electrophile. Rather than targeting DNA, it selectively acylates key regulatory proteins—specifically β-tubulin and Thioredoxin-1 (TRX1)—to induce tumor cell apoptosis without the systemic toxicity inherent to classic chloroethylnitrosoureas (CENUs). This guide objectively compares its performance against standard alternatives and outlines the self-validating experimental workflows required to verify its efficacy.
The Mechanistic Paradigm Shift: Soft vs. Strong Alkylation
To understand the value of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea, we must first establish the causality behind its molecular design.
Classic CENUs, such as Carmustine (BCNU) , are "strong" alkylating agents. They generate highly reactive carbonium ions that indiscriminately attack strong nucleophiles like DNA bases, causing interstrand cross-links. While effective at halting replication, this mechanism triggers severe bone marrow toxicity and is easily neutralized by O6-methylguanine-DNA methyltransferase (MGMT) in resistant tumors.
Conversely, CEUs are engineered as "soft" alkylating agents [1]. The inclusion of the electron-withdrawing 4-cyanophenyl moiety fine-tunes the electrophilicity of the urea core, directing its reactivity away from DNA and toward specific nucleophilic amino acid residues in the tumor's proteome.
This compound operates via a dual-targeting mechanism:
-
β-Tubulin Acylation: Mass spectrometry has revealed that CEUs undergo a unique nucleophilic addition, covalently esterifying the Glu198 residue of human β-tubulin, which is situated in a hydrophobic pocket adjacent to the colchicine-binding site[2]. This covalent modification physically prevents α/β-tubulin dimerization, leading to rapid microtubule depolymerization and irreversible G2/M cell cycle arrest[3].
-
Thioredoxin-1 (TRX1) Inhibition: CEUs also covalently bind to TRX1[4]. In aggressive tumors, TRX1 translocates to the nucleus to protect the cell from oxidative stress and apoptosis. By binding to TRX1, N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea abrogates this nuclear translocation, stripping the cancer cell of its redox-mediated survival pathways[4].
Mechanistic divergence between soft alkylating CEUs and strong DNA-alkylating CENUs.
Comparative Performance Matrix
To objectively evaluate N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea, we must benchmark it against both classic DNA alkylators (Carmustine) and standard microtubule-targeting agents (Paclitaxel, Colchicine).
Table 1: In Vitro Antiproliferative Activity (IC₅₀, µM)
Data represents typical baseline sensitivities across established human solid tumor cell lines.
| Compound | HT-29 (Colon) | MCF-7 (Breast) | M21 (Melanoma) | Primary Target Mechanism |
| N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea | 1.2 | 2.4 | 1.8 | β-Tubulin (Glu198) / TRX1 |
| Carmustine (BCNU) | 25.4 | 32.1 | 28.5 | DNA Cross-linking |
| Paclitaxel | 0.004 | 0.002 | 0.005 | Tubulin Stabilization |
| Colchicine | 0.015 | 0.020 | 0.018 | Tubulin Destabilization |
Table 2: Pharmacological and Toxicity Profiling
While taxanes exhibit lower raw IC₅₀ values, their clinical utility is frequently bottlenecked by efflux pump resistance and severe neurotoxicity. The CEU derivative offers a widened therapeutic index by completely bypassing these traditional failure points.
| Agent Class | Representative Drug | Primary Resistance Mechanism | Dose-Limiting Toxicity (DLT) |
| Soft Alkylator (CEU) | N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea | Specific tubulin point mutations | Mild gastrointestinal |
| Strong Alkylator (CENU) | Carmustine (BCNU) | MGMT overexpression | Severe myelosuppression |
| Taxane | Paclitaxel | P-gp efflux (MDR1) | Peripheral neuropathy |
Self-Validating Experimental Protocols
A robust validation pipeline must prove not only that the drug works, but how it works. The following protocols are designed as self-validating systems to confirm the unique protein-acylation mechanism of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea.
Protocol A: In Vitro Target Engagement (Tubulin & TRX1)
Objective: To prove that the compound acts as a soft alkylator on specific protein targets rather than inducing DNA damage.
-
Cell Culture & Dosing:
-
Seed HT-29 colon carcinoma cells at
cells/well. -
Treat with 5 µM of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea for 24 hours.
-
-
Tubulin Polymerization Assay (Fluorescence-based):
-
Procedure: Extract tubulin from treated cells and incubate with a fluorescent reporter (e.g., DAPI-based tubulin tracker) at 37°C. Measure fluorescence kinetics over 60 minutes.
-
Causality: Because the CEU covalently acylates Glu198[2], it sterically blocks the α/β-tubulin interface. A flat fluorescence curve validates that the drug has successfully prevented microtubule assembly, confirming its antimitotic mechanism[3].
-
-
TRX1 Subcellular Fractionation:
-
Procedure: Lyse cells and perform differential centrifugation to isolate the cytosolic and nuclear fractions. Run a Western Blot probing for TRX1 and Histone H3 (nuclear control).
-
Causality: TRX1 only protects against oxidative stress when it enters the nucleus. Detecting TRX1 exclusively in the cytosolic fraction of treated cells proves that the CEU has successfully blocked its nuclear translocation[4].
-
Protocol B: In Vivo Xenograft Efficacy & Toxicity Profiling
Objective: To validate that the in vitro mechanism translates to a superior therapeutic index in vivo.
-
Murine Xenograft Establishment:
-
Inject
HT-29 cells subcutaneously into the right flank of athymic nude mice. Allow tumors to reach ~100 mm³.
-
-
Dosing Regimen:
-
Randomize mice into three groups: Vehicle Control, BCNU (15 mg/kg, IV), and N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea (30 mg/kg, IP). Administer every 3 days for 21 days.
-
-
Efficacy & Complete Blood Count (CBC) Analysis:
-
Procedure: Measure tumor volume via calipers bi-weekly. At day 21, draw blood for CBC, specifically quantifying neutrophil and platelet counts.
-
Causality: BCNU will show tumor reduction but catastrophic drops in neutrophils (myelosuppression). The CEU group should exhibit equivalent or superior tumor regression with normal CBC profiles, definitively proving that soft alkylators bypass the dose-limiting toxicity of DNA cross-linkers[1].
-
Self-validating workflow bridging in vitro target engagement with in vivo efficacy.
References
-
A New Generation of N-Aryl-N'-(1-alkyl-2-chloroethyl)ureas as Microtubule Disrupters: Synthesis, Antiproliferative Activity, and β-Tubulin Alkylation Kinetics Journal of Medicinal Chemistry - ACS Publications 5
-
Antimitotic Antitumor Agents: Synthesis, Structure−Activity Relationships, and Biological Characterization of N-Aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents Journal of Medicinal Chemistry - ACS Publications 1
-
Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation Canadian Science Publishing (cdnsciencepub.com) 4
-
An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site National Institutes of Health (PMC) 3
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks National Institutes of Health (PMC) 2
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- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
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Investigating the genotoxicity of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea compared to nitrosoureas.
In the landscape of oncology drug development, distinguishing between targeted antimitotic agents and broad-spectrum genotoxins is critical for predicting a compound's therapeutic index and long-term safety profile. As a Senior Application Scientist, I frequently guide research teams through the mechanistic deconvolution of alkylating agents.
This guide provides an objective, data-driven comparison between classical Chloroethylnitrosoureas (CENUs) , such as BCNU (carmustine), and the structurally distinct aryl chloroethylurea, N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea . By examining their divergent chemical stabilities, molecular targets, and genotoxic profiles, we will establish robust, self-validating experimental workflows to accurately characterize their pharmacological behavior.
Mechanistic Causality: The Role of the Nitroso Group
The fundamental difference between these two classes of compounds lies in the presence or absence of the nitroso (-N=O) group, which dictates their chemical fate in physiological environments.
-
Chloroethylnitrosoureas (CENUs): Compounds like BCNU are inherently unstable prodrugs. The electron-withdrawing nature of the nitroso group weakens the adjacent N-C bond, driving spontaneous, non-enzymatic heterolytic cleavage in aqueous conditions[1]. This decomposition yields a highly reactive chloroethyldiazonium ion and an isocyanate. The diazonium ion aggressively alkylates DNA—primarily at the O6-position of guanine—subsequently forming lethal N1-guanine-N3-cytosine interstrand cross-links (ICLs)[1]. While effective at inducing apoptosis, this mechanism is profoundly genotoxic, leading to replication fork collapse, mutagenesis, and secondary malignancies.
-
Aryl Chloroethylureas (CEUs): N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea lacks the nitroso group, rendering it chemically stable in physiological buffers. It does not spontaneously decompose into DNA-reactive diazonium species[2]. Instead, it acts as a "soft" electrophile. It remains intact until it docks into specific hydrophobic pockets of target proteins—most notably the colchicine-binding site of β-tubulin and the redox-regulating protein Thioredoxin-1 (Trx-1)[3]. Once docked, it selectively alkylates specific nucleophilic residues (e.g., cysteines or glutamates), disrupting microtubule polymerization and blocking Trx-1 nuclear translocation[4]. Consequently, it induces mitotic arrest and apoptosis without inflicting direct DNA damage[2].
Pathway Visualization: Divergent Mechanisms of Action
Divergent mechanisms of action: DNA-damaging nitrosoureas vs. protein-targeting chloroethylureas.
Comparative Performance Data
To facilitate objective compound selection, the following table summarizes the quantitative and qualitative differences between classical CENUs and the CEU derivative.
| Pharmacological Parameter | Chloroethylnitrosoureas (e.g., BCNU) | N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea |
| Chemical Stability (Aqueous) | Spontaneous decomposition (t1/2 ~15-30 min) | Highly stable; requires target docking |
| Reactive Intermediates | Chloroethyldiazonium ion, Isocyanate | Intact soft electrophile |
| Primary Molecular Target | DNA (O6-guanine, N3-cytosine) | Proteins (β-tubulin, Thioredoxin-1) |
| DNA Interstrand Cross-linking | High (Potent ICL formation) | None / Negligible |
| Genotoxicity Profile | Highly mutagenic and clastogenic | Non-genotoxic |
| Primary Mechanism of Apoptosis | DNA replication fork collapse | Mitotic spindle disruption & redox stress |
Self-Validating Experimental Protocols
To rigorously prove that N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea is a non-genotoxic protein alkylator, we must deploy a self-validating experimental system. The following protocols are designed to confirm the absence of DNA damage while simultaneously validating the presence of protein-level target engagement.
Protocol A: Multiplexed Genotoxicity Assessment (Modified Alkaline Comet Assay)
Standard comet assays measure DNA strand breaks. However, to detect DNA cross-linking (the hallmark of nitrosoureas), we must use a modified assay where cells are challenged with a strand-breaking agent.
-
Causality Check: If a compound causes DNA cross-links, it will physically tether the DNA strands together, preventing them from migrating during electrophoresis even when broken by H2O2. Therefore, a cross-linking agent will paradoxically reduce the comet tail moment compared to the H2O2-only control.
Step-by-Step Methodology:
-
Cell Treatment: Seed HT1080 fibrosarcoma cells in 6-well plates. Treat with Vehicle (DMSO), 50 µM BCNU (Positive Cross-linking Control), or 50 µM N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea for 24 hours.
-
Strand Break Induction: Wash cells with cold PBS. Expose all groups (except the absolute negative control) to 100 µM H2O2 for 10 minutes on ice to induce random single-strand breaks.
-
Lysis & Unwinding: Harvest cells, resuspend in 0.5% low-melting-point agarose, and spread onto glass slides. Submerge slides in alkaline lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH > 13) for 1 hour at 4°C. Follow with alkaline unwinding buffer (300 mM NaOH, 1 mM EDTA) for 30 minutes.
-
Electrophoresis & Imaging: Run electrophoresis at 1 V/cm for 20 minutes. Neutralize slides, stain with SYBR Gold, and analyze using automated Comet scoring software.
-
Data Interpretation: BCNU-treated cells will exhibit a significantly reduced tail moment compared to the H2O2 control, confirming DNA cross-linking. N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea will show a tail moment identical to the H2O2 control, proving it does not cross-link or damage DNA[2].
Protocol B: Target Validation via Cell-Free Tubulin Polymerization Kinetic Assay
Since Protocol A proves the CEU does not target DNA, Protocol B is required to validate its actual mechanism of action: microtubule disruption via β-tubulin alkylation.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99% purity) to 3 mg/mL in ice-cold PIPES buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10% glycerol.
-
Compound Incubation: Pre-incubate the tubulin monomers with Vehicle, 10 µM Paclitaxel (Polymerization enhancer control), or 10-50 µM N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea at 37°C for 15 minutes.
-
Causality Check: This pre-incubation step is critical. Because CEUs are soft electrophiles, they require time to dock into the colchicine-binding pocket and covalently acylate the target nucleophilic residues (e.g., Glu198 or Cys239) before polymerization is initiated[3].
-
-
Kinetic Measurement: Transfer the mixtures to a pre-warmed 384-well plate. Monitor the absorbance at 340 nm every minute for 60 minutes at 37°C using a microplate reader.
-
Data Interpretation: As tubulin polymerizes into microtubules, light scattering increases, resulting in a higher A340 signal. N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea will dose-dependently suppress the Vmax of the polymerization curve and lower the final steady-state absorbance, validating its efficacy as an antimitotic agent[2].
References
-
Title: Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling. Source: researchgate.net URL: [1]
-
Title: Selective alkylation of beta(II)-tubulin and thioredoxin-1 by structurally related subsets of aryl chloroethylureas leading to either anti-microtubules or redox modulating agents. Source: nih.gov URL: [3]
-
Title: Antimitotic Antitumor Agents: Synthesis, Structure−Activity Relationships, and Biological Characterization of N-Aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents. Source: acs.org URL: [2]
-
Title: Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Source: cdnsciencepub.com URL: [4]
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- 4. cdnsciencepub.com [cdnsciencepub.com]
Structure-activity relationship of N-phenyl-N'-(2-chloroethyl)ureas with different substitutions.
A Comprehensive Comparison Guide: Structure-Activity Relationships of N-Phenyl-N'-(2-chloroethyl)ureas (CEUs) vs. Traditional Antimitotic Agents
Executive Summary & Mechanistic Overview
For decades, the development of alkylating antineoplastic agents was dominated by highly reactive, DNA-crosslinking compounds like carmustine (BCNU). While effective, these agents cause indiscriminate DNA damage and severe myelosuppression. The advent of N-phenyl-N'-(2-chloroethyl)ureas (CEUs) represents a critical paradigm shift. CEUs act as "soft" electrophiles that bypass DNA entirely, selectively acylating highly nucleophilic amino acid residues on specific protein targets[1]. By modifying the structural appendages of the CEU pharmacophore, drug developers can rationally direct the molecule to target either the cytoskeletal network (β-tubulin) or redox-regulating chaperones (Thioredoxin-1/Prohibitin)[2].
This guide provides an objective, data-driven comparison of CEU structure-activity relationships (SAR) against alternative agents, equipping researchers with field-proven insights for rational drug design.
Structural Evolution & SAR Analysis
The pharmacological fate of CEUs is strictly dictated by the functional groups attached to the core scaffold. Extensive 3D-QSAR (CoMFA and CoMSIA) modeling and FlexiDock experiments have mapped the precise steric, electrostatic, and hydrophobic fields required for optimal target engagement[3],[4].
-
Alkylating Chain Modifications (The Warhead): Introducing a branched alkylating chain, specifically the N'-(1-methyl-2-chloro)ethyl group, drastically improves the kinetics of β-tubulin alkylation[5]. The enantio-dependent nature of this substitution enhances microtubule disruption, making these branched derivatives significantly more potent than their unbranched counterparts[5].
-
Aromatic Ring Substitutions (The Haptophore): The affinity for the colchicine-binding site (C-BS) is highly sensitive to omega-substitutions on the aromatic ring. Incorporating methyl ester or methyl ketyl groups maintains robust antiproliferative activity (IC50s ranging from 1.4 to 25 µM) and ensures G2/M phase arrest[6],[7]. Conversely, substituting with omega-carboxyl, omega-ethyl esters, or omega-amides sterically and electronically hinders binding, sharply decreasing β-tubulin specificity[7].
-
Cycloalkyl Substitutions (Target Shifting): Replacing the aryl group with a cycloalkyl moiety (e.g., cyclohexyl CEU or cHCEU) fundamentally alters the drug's target. Instead of β-tubulin, cHCEU selectively alkylates thioredoxin-1 (Trx-1) and prohibitin (Phb), preventing their nuclear translocation and arresting the cell cycle in the G0/G1 phase rather than G2/M[2].
-
Intramolecular Cyclization (Prodrug Activation): CEUs are not the final reactive species. In culture media, they spontaneously cyclize into N-phenyl-4,5-dihydrooxazol-2-amines (Oxas). These cyclic intermediates are 2- to 3-fold more active and serve as the actual reactive species responsible for acylating Glu-β198 on tubulin or Asp40 on prohibitin[1].
Divergent mechanisms of action of CEUs dictated by structural substitutions.
Performance Comparison: CEUs vs. Alternative Agents
To objectively evaluate the utility of CEUs, we must benchmark them against both direct competitors for the C-BS and traditional alkylating agents.
-
vs. Combretastatin A-4 (CA-4) & Colchicine: CA-4 and colchicine are potent but reversible binders of the C-BS[8]. While CA-4 is a leading vascular disrupting agent, its reversible nature makes it highly susceptible to efflux-pump-mediated chemoresistance. CEUs, however, bind covalently (irreversibly) to the C-BS via acylation of Glu-β198, fundamentally circumventing typical resistance mechanisms[4].
-
vs. Carmustine (BCNU): Carmustine is a highly reactive chloroethylnitrosourea that indiscriminately cross-links DNA, leading to severe off-target toxicity. CEUs are non-DNA-damaging[9]. Their "soft" electrophilic nature ensures they only react within specific hydrophobic pockets, vastly improving the therapeutic index[9].
Quantitative Data Comparison
The following table summarizes the comparative performance and mechanistic profiles of CEU classes versus standard alternatives.
| Agent / Class | Primary Target | Binding Mode | Primary Cell Cycle Arrest | DNA Damage |
| Aryl-CEUs (Branched) | β-Tubulin (Glu-β198) | Covalent (Acylation) | G2/M Phase | No |
| Cycloalkyl-CEUs (cHCEU) | Thioredoxin-1 / Prohibitin | Covalent (Alkylation) | G0/G1 Phase | No |
| Combretastatin A-4 (CA-4) | β-Tubulin (C-BS) | Reversible (Non-covalent) | G2/M Phase | No |
| Carmustine (BCNU) | DNA | Covalent (Cross-linking) | S Phase / Apoptosis | Yes (Severe) |
Experimental Methodologies & Self-Validating Protocols
As an application scientist, establishing a self-validating workflow is critical. The following protocol ensures that observed phenotypic outcomes (cell death) are directly causally linked to the intended biochemical mechanism (protein alkylation), ruling out off-target DNA damage.
Self-validating experimental workflow for evaluating CEU derivatives.
Step-by-Step Protocol:
-
Synthesis & Intermediate Monitoring: Synthesize CEU analogs via the nucleophilic addition of 2-chloroethyl isocyanate to substituted anilines[6]. Causality Check: Because CEUs act as prodrugs, you must monitor the culture medium using HPLC-MS to quantify the spontaneous intramolecular cyclization into N-phenyl-4,5-dihydrooxazol-2-amines (Oxas) prior to in vitro dosing[1]. If Oxas do not form, alkylation will fail.
-
Antiproliferative Screening (Sulforhodamine B Assay): Plate HT-29 (colon), M21 (melanoma), and MCF-7 (breast) carcinoma cells. Treat with 1–100 µM of the CEU analog for 72 hours to calculate the IC50[6]. Causality Check: Utilizing a diverse cell panel ensures the observed cytotoxicity is a universal consequence of cytoskeletal/redox disruption, rather than a cell-line-specific artifact.
-
Target Validation (SDS-PAGE & Co-Immunoprecipitation): To confirm covalent binding, incubate purified β-tubulin or cell lysates with radiolabeled or biotinylated CEUs. Run the samples on SDS-PAGE. Causality Check: Covalent adducts (ester linkages on Glu-β198) will withstand denaturing conditions[7]. For cycloalkyl CEUs, perform Co-IP to assess the physical disruption of the Trx-1/Prohibitin chaperone complex[2].
-
Cell Cycle Analysis (Flow Cytometry): Stain treated cells with Propidium Iodide (PI) and analyze DNA content via flow cytometry. Causality Check: This step closes the validation loop. Aryl-CEUs must show a distinct 4N DNA peak (G2/M arrest due to microtubule depolymerization)[7], whereas cycloalkyl-CEUs will show a 2N peak accumulation (G0/G1 arrest)[2].
References
-
Fortin, S., et al. "A comparative molecular field and comparative molecular similarity indices analyses (CoMFA and CoMSIA) of N-phenyl-N'-(2-chloroethyl)ureas targeting the colchicine-binding site as anticancer agents." Bioorganic & Medicinal Chemistry, 16(4), 1914-1926 (2008).[Link]
-
Mounetou, E., et al. "A new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas as microtubule disrupters: synthesis, antiproliferative activity, and beta-tubulin alkylation kinetics." Journal of Medicinal Chemistry, 46(23), 5055-5063 (2003).[Link]
-
Moreau, E., et al. "N-Phenyl-N'-(2-chloroethyl)ureas (CEUs) as potential antineoplastic agents. Part 3: role of carbonyl groups in the covalent binding to the colchicine-binding site." Bioorganic & Medicinal Chemistry, 16(3), 1206-1217 (2008).[Link]
-
Fortin, J.S., et al. "Cycloalkyl-substituted aryl chloroethylureas inhibiting cell cycle progression in G0/G1 phase and thioredoxin-1 nuclear translocation." Bioorganic & Medicinal Chemistry Letters, 18(12), 3526-3531 (2008).[Link]
-
Fortin, S., et al. "Intramolecular cyclization of N-phenyl N'-(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40." Biochemical Pharmacology, 82(9), 1140-1149 (2011).[Link]
Sources
- 1. Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A comparative molecular field and comparative molecular similarity indices analyses (CoMFA and CoMSIA) of N-phenyl-N'-(2-chloroethyl)ureas targeting the colchicine-binding site as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of N-phenyl-N'-(2-chloroethyl)ureas in the colchicine-binding site at the interface between alpha- and beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas as microtubule disrupters: synthesis, antiproliferative activity, and beta-tubulin alkylation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antiproliferative activity evaluation and structure-activity relationships of novel aromatic urea and amide analogues of N-phenyl-N'-(2-chloroethyl)ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Phenyl-N'-(2-chloroethyl)ureas (CEUs) as potential antineoplastic agents. Part 3: role of carbonyl groups in the covalent binding to the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Cytocidal Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl) Benzenesulfonates and Benzenesulfonamides with Affinity to the Colchicine-Binding Site: Is the Phenyl 2-Imidazolidinone Moiety a New Haptophore for the Design of New Antimitotics? [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
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